| Experimental Finding | Key Result / Value | Significance / Interpretation |
|---|---|---|
| IC₅₀ for ATP-induced [Ca²⁺]ᵢ increase | 2.84 µM [1] | Measures potency in inhibiting the primary calcium response to ATP. |
| Inhibition with 3 µM OG (no extracellular Ca²⁺) | Significant Inhibition [1] | Demonstrates OG acts on intracellular Ca²⁺ stores (P2Y receptor pathway). |
| Inhibition with 3 µM OG (thapsigargin-pretreated cells) | Significant Inhibition [1] | Confirms OG also inhibits Ca²⁺ influx from extracellular space (P2X receptor pathway). |
| Inhibition of KCl-induced [Ca²⁺]ᵢ increase | Significant Inhibition [1] | Proves OG directly inhibits voltage-gated Ca²⁺ channels (VGCCs). |
| Effect of PKC or Tyrosine Kinase inhibitors | No significant change in OG's effect [1] | Shows OG's action is independent of Protein Kinase C or Tyrosine Kinase pathways. |
The primary evidence for octyl gallate's mechanism comes from a study on rat PC12 cells (a neuronal model) using fura-2-based digital Ca²⁺ imaging and whole-cell patch clamping [1]. The following diagram illustrates the integrated mechanism and the experimental workflow used to elucidate it.
Integrated mechanism of this compound's action on calcium signaling and key experimental methods.
The experimental approach involved several key protocols to dissect the mechanism [1]:
Beyond calcium channel inhibition, recent research has uncovered other significant mechanisms of action for this compound, highlighting its potential as a multi-target therapeutic agent.
| Mechanism | Key Finding | Potential Therapeutic Implication |
|---|---|---|
| NLRP3 Inflammasome Inhibition | Directly binds to the LRR domain of NLRP3, blocking its oligomerization and activation [2]. | Treatment of gout, sepsis, and other NLRP3-driven inflammatory diseases [2]. |
| Anti-Cancer Activity (Colon Cancer) | Downregulates the PI3K/AKT/mTOR signaling axis and induces apoptosis by modulating Bax/Bcl-2 ratio and caspase activity [3] [4]. | Potential chemotherapeutic or adjunct agent for colon cancer [3]. |
Octyl gallate inhibits the ATP-induced increase in intracellular calcium concentration ([Ca²⁺]i) through a multi-targeted mechanism [1]:
This combined action on both receptor-mediated and voltage-gated calcium channels allows this compound to effectively suppress calcium signaling [1].
Table 1: Inhibitory Effect of this compound on ATP-Induced [Ca²⁺]i Increase in PC12 Cells [1]
| This compound Concentration | Inhibition of ATP-induced Response (% of Control) | Number of Observations (n) |
|---|---|---|
| 100 nM | 109.0 ± 7.4% (Not Significant) | n=35 |
| 300 nM | 84.8 ± 2.7% | n=26 |
| 1 µM | 74.8 ± 3.1% | n=30 |
| 3 µM | 56.9 ± 4.0% | n=39 |
| 10 µM | 20.5 ± 4.0% | n=21 |
| 20 µM | 14.7 ± 3.1% | n=15 |
> The calculated half-maximal inhibitory concentration (IC₅₀) for this compound in this model was 2.84 µM [1].
Table 2: Key Supporting Experimental Evidence [1]
| Experimental Condition / Agent Tested | Key Finding | Interpretation |
|---|---|---|
| ATP (100 µM) | Induced a transient [Ca²⁺]i increase. | Validated the baseline model for purinergic receptor stimulation. |
| Ca²⁺-free extracellular solution | This compound (3 µM) still inhibited the ATP-induced response. | Confirms that this compound inhibits Ca²⁺ release from intracellular stores (e.g., via P2Y receptors). |
| Thapsigargin (1 µM) (depletes intracellular Ca²⁺ stores) | This compound (3 µM) still inhibited the ATP-induced response. | Suggests an additional inhibitory effect on Ca²⁺ influx from the extracellular space. |
| Nimodipine (1 µM) (L-type VGCC blocker) | Inhibited the ATP response; effect was enhanced by adding this compound. | This compound inhibits VGCCs independently and additively with nimodipine. |
| High KCl (50 mM) (depolarization, activates VGCCs) | This compound significantly inhibited the [Ca²⁺]i increase. | Provides direct evidence that this compound blocks voltage-gated Ca²⁺ channels. |
| Protein Kinase Inhibitors (Staurosporin, GF109203X, Genistein) | Did not affect this compound's inhibitory action. | The mechanism is independent of protein kinase C or tyrosine kinase pathways. |
| Whole-cell Patch Clamping | This compound markedly inhibited ATP-induced currents. | Provides electrophysiological evidence for direct inhibition of ion channel function. |
The core findings are based on the following established methodologies [1]:
The diagram below illustrates the signaling pathways and experimental approach for studying this compound's effects.
Summary of this compound's multi-target inhibition of ATP-induced Ca²⁺ signaling, with supporting experimental evidence.
This compound is a potent inhibitor of ATP-induced calcium signaling in PC12 cells, acting via a unique, kinase-independent mechanism that targets both purinergic receptors and voltage-gated channels [1]. Its ability to modulate this key signaling pathway suggests potential for therapeutic applications in neurological disorders where purinergic signaling and calcium dyshomeostasis play a role.
A 2010 study established that octyl gallate inhibits the intracellular free calcium concentration ([Ca²⁺]i) increase induced by ATP in PC12 cells. The research concluded that this occurs through a dual mechanism: inhibiting calcium influx via P2X receptors and calcium release from intracellular stores via P2Y receptors [1].
The table below summarizes the key quantitative findings from this study:
| Aspect Investigated | Experimental Finding | Interpretation |
|---|---|---|
| Potency (IC₅₀) | 2.84 µM [1] | This compound is a potent inhibitor of the ATP-induced [Ca²⁺]i response. |
| Inhibition of P2Y-mediated release | Significant inhibition in Ca²⁺-free conditions or after store depletion with thapsigargin [1] | Inhibits P2Y receptor-induced release of Ca²⁺ from intracellular stores. |
| Inhibition of P2X & VGCC influx | Inhibited [Ca²⁺]i increase induced by 50 mM KCl; effect additive to L-type Ca²⁺ channel blocker nimodipine [1] | Inhibits both P2X receptor-mediated Ca²⁺ influx and secondary activation of Voltage-Gated Ca²⁺ Channels (VGCCs). |
| Protein Kinase Independence | No effect from PKC or tyrosine kinase inhibitors on this compound's action [1] | The inhibitory mechanism is independent of Protein Kinase C or tyrosine kinase pathways. |
| Direct Channel Block | Markedly inhibited ATP-induced currents in whole-cell patch clamping [1] | Directly blocks the ion channel activity of the purinergic receptors. |
For researchers aiming to replicate or build upon these findings, here is a summary of the core experimental protocol used in the foundational study [1]:
The following diagram illustrates the proposed signaling pathway and the points of inhibition by this compound, based on the findings from the above protocol.
While the evidence for this compound is specific, your research into P2X/P2Y receptor inhibition can be contextualized within the broader field.
Research on PC12 cells (a model of neuronal excitability) demonstrates that this compound inhibits the increase of intracellular calcium concentration (([Ca^{2+}]_i)) induced by ATP. The compound acts through a multi-targeted mechanism [1] [2]:
The table below summarizes the key experimental findings on its inhibitory actions:
| Target / Pathway | Experimental Evidence | Effect of this compound |
|---|---|---|
| P2X Receptor Channel | Inhibition of ATP-induced current (whole-cell patch-clamp) [1] | ↓ Blocked |
| P2Y Receptor Store Release | Inhibition in Ca²⁺-free medium or after store depletion with thapsigargin [1] [2] | ↓ Inhibited |
| L-type VGCCs | Inhibition of KCl-induced [Ca²⁺]ᵢ increase; additive effect with nimodipine [1] [2] | ↓ Blocked |
| IC₅₀ | Concentration-dependent inhibition of ATP-induced [Ca²⁺]ᵢ response [1] [2] | 2.84 µM |
This integrated mechanism can be visualized in the following signaling pathway:
Summary of this compound's multi-targeted inhibition of calcium signaling pathways.
The core findings are based on the following established methodologies from the 2010 study [1]:
1. Cell Culture and Preparation
2. Intracellular Ca²⁺ Measurement ([Ca²⁺]ᵢ)
3. Whole-Cell Patch Clamp Recording
Understanding this compound's mechanism is relevant given the broader therapeutic interest in VGCCs.
While the 2010 study provides a solid mechanistic foundation, several questions remain open for future research:
The following diagram illustrates the primary signaling pathway through which octyl gallate activates ADAM10.
OG activates ADAM10 via the ERα/PI3K/Akt pathway [1] [2].
The table below consolidates quantitative data and observations from pivotal studies on this compound.
| Experimental Model | Treatment | Key Findings | Signaling Pathway Involvement |
|---|---|---|---|
| In Vitro (N2a/APPsw cells) [1] | OG (10 µM) | Drastically decreased Aβ generation; increased sAPPα and ADAM10 maturation. | Effect blocked by ERα, PI3K, and Akt inhibitors [1]. |
| In Vivo (Tg2576 mice) [1] [2] | OG (icv injection, 1 week) | Decreased brain Aβ levels; increased sAPPα. | Consistent with ERα/PI3K/Akt activation [1]. |
| In Vivo (PSAPP mice) [3] | OG & FA oral combo (30 mg/kg, 3 months) | Improved cognition; reduced Aβ plaques & amyloidogenic processing; increased sAPPα & ADAM10. | Enhanced α-secretase activity and reduced BACE1 expression [3]. |
For researchers looking to replicate or build upon these findings, here is a detailed breakdown of the key methodologies used in the cited literature.
Research suggests that the therapeutic effect of this compound can be enhanced through combination therapy.
This compound (OG), chemically known as the octyl ester of gallic acid, is a synthetic phenolic antioxidant widely utilized in the food industry to prevent oxidative deterioration of lipid-containing products. In edible oils and bakery products, OG functions to retard rancidity and extend shelf life by inhibiting the oxidation of unsaturated fatty acids during storage and processing. The determination of synthetic phenolic antioxidants in foods is typically performed using liquid chromatography with UV detection (HPLC-UV), which has been adopted as the official method by various analytical associations including AOAC and IUPAC due to its reliability without requiring prior derivatization [1].
The analysis of OG presents particular challenges due to the complex matrix of edible oils and the need to separate multiple antioxidants with varying polarities. Extraction efficiency can be compromised when simultaneously determining various phenolic antioxidants due to their wide polarity range [2]. Furthermore, regulatory variations across regions necessitate precise quantification methods, as some jurisdictions have restricted OG use while others permit it with specific limitations. This application note provides detailed protocols and methodological considerations for the accurate determination of OG in edible oils using HPLC-UV, addressing both analytical parameters and recent regulatory developments.
The development of a robust HPLC-UV method for OG determination requires careful optimization of several critical parameters to achieve adequate resolution from other phenolic antioxidants and matrix components. Based on methodological studies, the following conditions have proven effective for OG separation:
Column selection: Reversed-phase C18 columns (100-150 mm × 3.9-4.6 mm, 3-5 μm particle size) provide optimal separation for OG and related phenolic antioxidants [1] [3]. The Atlantis dC18 column (100 mm × 3.9 mm id, 100Å, 3 μm) has demonstrated particular efficacy for similar compounds [4].
Mobile phase composition: Acetonitrile is preferred over methanol due to better separation efficiency and lower backpressure. Effective separation has been achieved using acetonitrile with 0.025% trifluoroacetic acid (TFA) combined with a 5 mM phosphate buffer containing 0.025% TFA at pH 2.5 [4]. A gradient elution from 32% to 50% acetonitrile over 4 minutes provides optimal OG resolution [3].
Detection wavelength: UV detection at approximately 280 nm is optimal for OG detection, balancing sensitivity and selectivity while minimizing matrix interference [1] [5].
Flow rate and temperature: A flow rate of 1.0-1.3 mL/min with column temperature maintained at 40°C provides optimal efficiency without excessive backpressure [3] [4].
Rigorous method validation is essential to ensure reliable quantification of OG in edible oils. The following table summarizes typical validation parameters obtained for HPLC-UV methods determining OG:
Table 1: Method validation parameters for OG determination in edible oils by HPLC-UV
| Validation Parameter | Results for OG | Reference Method |
|---|---|---|
| Linearity range | 2-100 μg/mL | [1] |
| Determination coefficient (R²) | 0.9992-0.9999 | [1] |
| Limit of Detection (LOD) | 0.04-0.07 mg/kg | [3] |
| Limit of Quantification (LOQ) | 0.14-0.22 mg/kg | [3] |
| Recovery (%) | 89.5-106.2% | [3] |
| Precision (RSD%) | <10% | [3] |
| Measurement uncertainty | 7.8% (at 50 mg/kg) | [3] |
The specificity of the method should be confirmed by demonstrating that there is no interference from other antioxidants (BHA, BHT, TBHQ, PG) or matrix components at the retention time of OG. System suitability tests should be performed before sample analysis, evaluating parameters such as theoretical plates, tailing factor, and repeatability of the standard solution [3] [5].
Proper sample preparation is critical for accurate OG determination in edible oils. The following protocol has been validated for various edible oil matrices:
Weighing: Accurately weigh 2.0 g of homogenized oil sample into a 50 mL polypropylene centrifuge tube [3].
Extraction: Add 10 mL of acetonitrile-isopropanol mixture (1:1, v/v) to the sample. This solvent combination has demonstrated effective recovery of OG across its polarity range [1]. Alternative extraction solvents include pure acetonitrile or methanol, though mixed solvents may provide more comprehensive extraction of multiple antioxidants with varying polarities.
Vortex and sonicate: Vortex the mixture vigorously for 1 minute, then sonicate in an ultrasonic water bath for 15 minutes to ensure complete extraction.
Centrifugation: Centrifuge at 4,000 × g for 10 minutes at 4°C to separate the organic layer from any insoluble matrix components.
Filtration: Transfer the supernatant to a new tube and filter through a 0.22 μm PTFE or nylon membrane filter before HPLC injection [3].
For complex matrices or when analyzing multiple antioxidants, a solid-phase extraction (SPE) cleanup step may be incorporated using C8 cartridges. The SPE procedure includes conditioning with phosphate buffer (pH 2, 60 mM), sample loading, washing with methanol-phosphate buffer (40:60 v/v), and elution with diethyl ether [4].
The following standardized conditions provide optimal separation and quantification of OG in edible oils:
Table 2: Optimized HPLC-UV conditions for OG analysis in edible oils
| Parameter | Condition | Alternative/Notes |
|---|---|---|
| Column | C18 (150 mm × 4.6 mm, 3 μm) | Atlantis dC18 recommended |
| Mobile Phase A | 5 mM phosphate buffer with 0.025% TFA, pH 2.5 | Acetate buffer possible alternative |
| Mobile Phase B | Acetonitrile with 0.025% TFA | Methanol provides similar separation |
| Gradient Program | Initial: 32% B; to 50% B in 4 min | Adjust steepness as needed |
| Flow Rate | 1.3 mL/min | 1.0 mL/min for narrower columns |
| Column Temperature | 40°C | 30-45°C acceptable range |
| Injection Volume | 10-20 μL | |
| Detection Wavelength | 280 nm | 274 nm for higher sensitivity |
| Run Time | 15-20 minutes | Includes column re-equilibration |
The method should be calibrated using matrix-matched standards or standard addition to compensate for matrix effects. Prepare OG standard solutions in the concentration range of 2-100 μg/mL in the mobile phase or extraction solvent. The internal standard approach (using compounds such as 2,4,6-trimethylphenol) can improve quantification accuracy [1].
The complete analytical procedure for OG determination in edible oils follows a systematic workflow to ensure reliable results:
Figure 1: Comprehensive workflow for the determination of this compound in edible oils using HPLC-UV
Quality control measures should be implemented throughout the analytical process. This includes:
For confirmatory analysis, especially when encountering questionable results, LC-MS/MS provides complementary identification based on mass spectral characteristics. The transition ions m/z 281.1→125.0 (quantifier) and m/z 281.1→153.0 (qualifier) are specific for OG confirmation [3].
The regulatory landscape for OG varies significantly across jurisdictions, impacting analytical requirements. The European Food Safety Authority (EFSA) assigned OG the E number E311 but prohibited its use as a food additive in the European Union in 2018 due to insufficient toxicity information [6]. However, OG remains approved in other regions, including parts of Asia and North America, typically with maximum permitted levels of 100-200 mg/kg alone or in combination with other phenolic antioxidants [3].
From an analytical perspective, several factors influence OG determination in edible oils:
Matrix complexity: Different oil types (soybean, olive, corn, canola) present varying interference levels, potentially necessitating method adjustments [3]
Co-eluting antioxidants: OG must be resolved from PG, BHA, BHT, and TBHQ, which may be present in combination [5]
Extraction efficiency: The non-polar alkyl chain and polar phenolic groups of OG create extraction challenges that the acetonitrile-isopropanol mixture addresses [1]
Stability during analysis: OG solutions should be prepared fresh or stored at -20°C to prevent degradation, particularly in aqueous solutions [7]
Recent research has revealed that OG can be hydrolyzed by intestinal lipases and gut microorganisms to release free gallic acid, which may influence its bioactivity and metabolic fate [7]. This underscores the importance of accurate OG quantification not only for regulatory compliance but also for understanding its biological effects.
The HPLC-UV method presented herein provides a robust approach for determining this compound in edible oils with excellent sensitivity, accuracy, and precision. The method's validation according to ICH guidelines and determination of measurement uncertainty ensure reliable results suitable for both quality control and regulatory compliance purposes. The sample preparation protocol effectively addresses the challenges posed by the oil matrix while maintaining high recovery rates for OG. As regulatory frameworks continue to evolve, with some regions restricting OG use while others maintain approvals, accurate analytical methods remain essential for food safety monitoring. Future method development may focus on increasing throughput while maintaining sensitivity and expanding to simultaneous determination of OG degradation products.
Octyl gallate (OG) is a synthetic phenolic antioxidant widely used in the food industry to prevent oxidative rancidity in fats, oils, and lipid-containing foods [1]. Monitoring its concentration is crucial for ensuring compliance with food additive regulations and assessing product quality and safety. This document details the application of a highly sensitive gold nanoparticle-modified electrochemical sensor for the nanomolar-level determination of OG in food samples.
The core of this methodology is a glassy carbon electrode (GCE) sequentially modified with electrodeposited gold nanoparticles (AuNPs) and a self-assembled monolayer of dodecanethiol (DDT) [2]. The AuNPs significantly enhance the electrode's effective surface area and electron transfer kinetics, while the DDT monolayer improves selectivity by minimizing fouling and interfering reactions. The detection relies on the well-defined electrochemical oxidation signal of OG, enabling its rapid and accurate quantification in complex matrices like margarine, butter, and sunflower oil.
The operational principle is based on the electrochemical oxidation of OG at the modified electrode surface, with the AuNPs acting as nano-electrocatalysts to lower the oxidation overpotential and amplify the current response.
The following diagram illustrates the step-wise fabrication process of the DDT/AuNPs/GCE sensor.
OG undergoes an irreversible, diffusion-controlled oxidation reaction at the electrode surface. In the described sensor configuration, this oxidation generates a distinct anodic peak. The DDT monolayer plays a critical role in enhancing selectivity. Its long alkyl chain creates a hydrophobic interface that can preconcentrate the OG molecule while potentially excluding hydrophilic interferents commonly found in food samples, such as ascorbic acid [2]. The square wave voltammetry (SWV) technique is employed to measure this Faradaic current response, which is directly proportional to the OG concentration in the sample.
GCE Pretreatment:
Gold Nanoparticle Electrodeposition:
DDT Monolayer Self-Assembly:
Instrument Setup:
Calibration Curve:
Sample Preparation and Analysis:
Table 1: Performance Characteristics of the DDT/AuNPs/GCE Sensor for OG Detection
| Parameter | Value | Description |
|---|---|---|
| Linear Range | 0.2 - 1.2 μM | Concentration range for reliable quantification [2] |
| Detection Limit (LOD) | 8.3 nM (8.3 x 10⁻⁹ M) | Remarkably low, indicates high sensitivity [2] |
| Oxidation Peak Potential | ~0.22 V (vs. Ag/AgCl) | Characteristic potential for OG oxidation [2] |
| Key Advantage | High sensitivity & selectivity | AuNPs enhance signal, DDT monolayer minimizes interference [2] |
The DDT/AuNPs/GCE sensor delivers excellent analytical performance for OG determination, as summarized in Table 1. The sensor's nanomolar detection limit makes it suitable for monitoring OG levels well below regulatory limits.
The method has been successfully applied to commercially available food samples. The sample preparation protocol effectively isolates OG from the fatty matrix, allowing for accurate quantification. Recovery studies should be conducted to validate the method for each new matrix type.
Table 2: Key Considerations for Sample Analysis
| Aspect | Consideration | Recommendation |
|---|---|---|
| Sample Preparation | Critical for complex matrices | Liquid-liquid extraction efficiently separates OG from fats [2]. |
| Regulatory Context | OG is a regulated food additive (E311 in EU) | Method ensures compliance with permissible levels (e.g., 100-200 mg/kg in fats) [1]. |
| Selectivity | Potential interference from other phenolics | The DDT layer and OG's distinct peak potential (~0.22 V) provide good selectivity [2]. |
The detailed protocol for the DDT/AuNPs/GCE electrochemical sensor provides researchers with a robust, highly sensitive, and selective method for determining this compound in fats and oils. Its ability to detect OG at nanomolar levels in complex food matrices makes it a valuable tool for food quality control and regulatory compliance assurance.
This document summarizes the experimental procedures and findings from an investigation into the effects of Octyl Gallate (OG) on ATP-induced calcium signaling and ion currents in PC12 cells, utilizing whole-cell patch clamp and calcium imaging techniques [1].
ATP acts as a neurotransmitter by activating P2X receptor-regulated non-selective cation channels and P2Y receptor-mediated phospholipase C (PLC) in neuronal cells like PC12 cells [1]. This leads to an increase in intracellular free calcium concentration ([Ca²⁺]ᵢ), which is crucial for processes like catecholamine release [1]. The study confirmed that OG, a simple phenolic compound, inhibits this ATP-induced [Ca²⁺]ᵢ increase by targeting multiple pathways, including the direct inhibition of P2X receptor-mediated currents and the secondary inhibition of voltage-gated Ca²⁺ channels [1].
The following table summarizes the core quantitative findings from the study:
| Experimental Parameter | Finding/Value | Significance |
|---|---|---|
| IC₅₀ for ATP-induced [Ca²⁺]ᵢ increase | 2.84 µM [1] | Demonstrates potent, concentration-dependent inhibition by OG. |
| Effective OG Concentrations | 300 nM to 20 µM [1] | Defines the active range for experimental use. |
| Inhibition of KCl-induced [Ca²⁺]ᵢ increase | Significant inhibition [1] | Confirms OG also inhibits voltage-gated Ca²⁺ channels. |
| Inhibition of ATP-induced currents | Marked inhibition [1] | Directly links calcium response inhibition to reduced ion flux through P2X receptors. |
| Dependence on Protein Kinases | Not significant [1] | Indicates a direct mechanism on channels, independent of PKC or tyrosine kinase pathways. |
3.1. Cell Culture
3.2. Whole-Cell Patch Clamp Recording The workflow for the electrophysiology experiment is outlined below:
The mechanistic pathway of OG's action, as revealed by this and supporting experiments, can be visualized as follows:
The experimental data, including the inhibition of both ATP-induced currents and the response to KCl, supports a multi-target mechanism for OG [1]:
This mechanism is independent of protein kinase C (PKC) or tyrosine kinase pathways, as inhibitors of these enzymes did not affect OG's actions [1].
Intracellular calcium ions function as ubiquitous second messengers that regulate diverse cellular processes including neurotransmission, muscle contraction, hormone secretion, and gene expression. The development of rationetric fluorescent indicators like Fura-2 AM has revolutionized our ability to monitor dynamic changes in intracellular free calcium concentration ([Ca²⁺]i) with high temporal resolution and precision. Fura-2 AM is a cell-permeable, high-affinity calcium indicator that exhibits calcium-dependent shifts in excitation spectra, enabling quantitative measurements that minimize artifacts from dye loading, photobleaching, or cell thickness variations. When bound to calcium, Fura-2 AM shows an excitation maximum at 340 nm, while the calcium-free form exhibits maximum excitation at 380 nm, with emission peaking at 510 nm in both states. This rationetric property allows for precise quantification of calcium concentrations independent of technical variables, making it particularly valuable for pharmacological studies investigating modulator compounds [1] [2].
The phenolic compound this compound has emerged as a biologically significant molecule that perturbs intracellular calcium signaling pathways. As a simple phenolic compound with antioxidant properties, this compound belongs to a class of molecules found in fruits, vegetables, and beverages that have attracted interest for their potential protective effects against chronic diseases including cancers and cardiovascular conditions. In neuronal cells, these compounds demonstrate neuroprotective capabilities through multiple intracellular targets. Research specifically examining this compound has revealed its potent inhibitory effects on calcium flux in various cell models, including rat pituitary cells and PC12 pheochromocytoma cells. The compound's ability to modulate ATP-induced calcium signaling makes it particularly interesting for pain research and analgesic drug development, as purinergic signaling plays a crucial role in nociception and sensory transduction [3] [4].
Table 1: Key Properties of Fura-2 AM as a Calcium Indicator
| Property | Specification | Experimental Significance |
|---|---|---|
| Excitation (Ca²⁺-bound) | 340 nm | Enables rationetric measurement |
| Excitation (Ca²⁺-free) | 380 nm | Reference wavelength for ratio calculation |
| Emission Maximum | 510 nm | Consistent across calcium binding states |
| Binding Affinity (Kd) | ~135 nM | Suitable for physiological calcium ranges |
| Loading Method | Acetoxymethyl (AM) ester | Cell-permeable for non-invasive loading |
| Rationetric Advantage | Minimizes artifacts from dye concentration, cell thickness, photobleaching | More reliable than single-wavelength indicators |
The PC12 rat pheochromocytoma cell line serves as an excellent neuronal model system for calcium imaging studies due to its well-characterized calcium signaling pathways and relevance to neurotransmitter release. These cells should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 10% heat-inactivated horse serum (HS) at 37°C in a humidified atmosphere of 10% CO₂ and 90% O₂. For calcium imaging experiments, cells from stock cultures should be plated in six-well culture plates at a density of 3×10⁴ cells/well, with each well containing a 25-mm diameter coverslip. Cells are typically ready for experimentation 2-3 days after plating, when they should exhibit appropriate adherence and confluence. For consistent results, it is critical to standardize plating density and ensure that cells are maintained in logarithmic growth phase throughout the experimental timeline. The use of collagen-coated coverslips can enhance cell adherence and minimize detachment during the multiple washing steps required in Fura-2 AM protocols [4].
The loading protocol for Fura-2 AM requires careful attention to concentration, timing, and temperature to ensure optimal signal-to-noise ratio while minimizing dye compartmentalization into intracellular organelles. Prepare a 12 µM Fura-2 AM working solution in HEPES-buffered Hank's Salt Solution (HEPES-HBSS) containing 0.5% bovine serum albumin (BSA). The BSA serves as a carrier to prevent dye aggregation and ensure even loading across the cell population. The HEPES-HBSS should contain: 20 mM HEPES, 137 mM NaCl, 1.26 mM CaCl₂, 0.4 mM MgSO₄, 0.5 mM MgCl₂, 5 mM KCl, 0.4 mM KH₂PO₄, 0.6 mM Na₂HPO₄, 3 mM NaHCO₃, and 5 mM glucose, adjusted to pH 7.4. For the stock solution, Fura-2 AM should be reconstituted in anhydrous DMSO at a concentration of 1 mM and stored in single-use aliquots at -20°C protected from light to maintain dye integrity and prevent hydrolysis [5] [4].
Incubate cells with the Fura-2 AM working solution for 45 minutes at 37°C in the dark to prevent dye photodegradation. Following loading, remove the dye solution and wash cells with fresh HEPES-HBSS for 15 minutes before commencing experiments. This de-esterification period is critical for complete conversion of Fura-2 AM to its active Fura-2 form by intracellular esterases. For certain cell types that actively export the dye, adding probenecid (2.5 mM) to the washing solution can improve dye retention by inhibiting organic anion transporters. To validate loading efficiency and check for compartmentalization, examine cells under fluorescence microscopy before proceeding with experimental measurements [1] [5] [4].
Imaging procedures should be conducted using an inverted epifluorescence microscope equipped with a high-speed filter changer alternation between 340 nm and 380 nm excitation wavelengths. Emission should be collected at 510 nm using a cooled charge-coupled device (CCD) camera. Image pairs should be collected every 3-60 seconds depending on the temporal dynamics under investigation, with typical exposure times of 120 ms per image to balance signal acquisition with minimal photobleaching. Cells should be continuously perfused with HEPES-HBSS at 2 ml/min to maintain physiological conditions, with solutions selected via a multi-port valve connected to separate reservoirs [4].
For this compound treatment, prepare a stock solution in DMSO and dilute to the desired concentrations in HEPES-HBSS immediately before use. The experimental workflow should include baseline recording (2-5 minutes), followed by application of this compound (100 nM to 20 µM) for 10 minutes, then stimulation with ATP (100 µM) for 90 seconds while continuing calcium imaging. Include control experiments with vehicle (DMSO) alone to account for any solvent effects. When testing calcium-free conditions, utilize nominally Ca²⁺-free HEPES-HBSS prepared by omitting CaCl₂ and adding 0.5 mM EGTA to chelate residual calcium. For depolarization-induced calcium influx studies, apply 50 mM KCl HEPES-HBSS, prepared by replacing 137 mM NaCl and 5 mM KCl with 92.3 mM NaCl and 50 mM KCl, respectively [4].
Rationetric analysis begins with calculation of the 340 nm/380 nm excitation ratio for each time point, with emission maintained at 510 nm. Background subtraction should be performed using images captured from cell-free regions of the coverslip. The ratio values can be converted to approximate calcium concentrations using the Grynkiewicz equation: [Ca²⁺] = Kd × (R - Rmin)/(Rmax - R) × (Sf380/Sb380), where Kd represents the dissociation constant of Fura-2 (approximately 135 nM), R is the measured ratio, Rmin and Rmax are the minimum and maximum ratio values determined by calibration, and Sf380/Sb380 is the ratio of fluorescence intensities of free and bound dye at 380 nm. For many applications, reporting ratio values rather than absolute concentrations is acceptable, particularly when making comparative assessments between treatment conditions [1] [5].
For quantifying this compound effects, analyze the peak amplitude of ATP-induced calcium transients, the area under the curve, and the rate of rise and decay of calcium signals. Normalize responses to the initial ATP challenge in the same cells to account for cell-to-cell variability. The inhibitory concentration 50% (IC50) for this compound can be determined by fitting the concentration-response data to a sigmoidal function using nonlinear regression. Statistical analysis should include one-way ANOVA followed by post-hoc tests such as Bonferroni's test for multiple comparisons, with significance set at p < 0.05. Data should be expressed as means ± SEM from at least three independent experiments [4].
Table 2: Summary of this compound Effects on ATP-Induced Calcium Signaling in PC12 Cells
| Experimental Condition | Effect on ATP-Induced [Ca²⁺]i Increase | Key Findings |
|---|---|---|
| This compound (100 nM) | No significant inhibition (109.0±7.4% of control) | Threshold for efficacy above this concentration |
| This compound (300 nM) | Moderate inhibition (84.8±2.7% of control) | Beginning of concentration-dependent inhibition |
| This compound (1 µM) | Significant inhibition (74.8±3.1% of control) | Clear inhibitory effect established |
| This compound (3 µM) | Strong inhibition (56.9±4.0% of control) | Near IC50 value (2.84 µM) |
| This compound (10 µM) | Marked inhibition (20.5±4.0% of control) | Substantial blockade of calcium response |
| This compound (20 µM) | Maximal inhibition (14.7±3.1% of control) | Near-complete suppression of response |
| This compound in Ca²⁺-free medium | Significant inhibition of intracellular release | Confirmed effect on ER calcium stores |
| This compound + nimodipine | Additive inhibitory effect | Combined blockade of VGCC and other pathways |
Research demonstrates that this compound produces a concentration-dependent inhibition of ATP-induced calcium increases in PC12 cells with an IC50 of 2.84 µM. The inhibition mechanism involves multiple pathways: this compound attenuates both calcium influx from extracellular space through P2X receptor-operated channels and calcium release from intracellular stores via P2Y receptor activation. Additionally, this compound significantly inhibits the secondary activation of voltage-gated calcium channels (VGCCs) that occurs downstream of purinergic receptor stimulation. This multifaceted mechanism was confirmed through experiments in calcium-free conditions, thapsigargin-mediated store depletion, and direct depolarization with high potassium [4].
Whole-cell patch clamp recordings further revealed that this compound markedly inhibits ATP-induced currents, providing electrophysiological corroboration of the calcium imaging findings. The inhibitory effects of this compound were not significantly altered by protein kinase C inhibitors (staurosporin 100 nM, GF109203X 300 nM) or tyrosine kinase inhibitors (genistein 50 µM), indicating a protein kinase-independent mechanism of action. This comprehensive pharmacological profile positions this compound as a broad-spectrum modulator of calcium signaling pathways with particular efficacy against purinergically-mediated calcium responses that are implicated in nociceptive signaling and neuronal excitability [3] [4].
The molecular mechanisms underlying this compound's effects on calcium signaling involve multiple pathways and cellular compartments. The following diagram illustrates the key targets and pathways affected by this compound in PC12 cells:
Figure 1: this compound Inhibition of ATP-Induced Calcium Signaling Pathways in PC12 Cells. The diagram illustrates how this compound (blue node) inhibits multiple components of the ATP-induced calcium signaling cascade, including P2X and P2Y receptor activation, IP3-mediated calcium release from endoplasmic reticulum stores, and voltage-gated calcium channel (VGCC) activation. Red dashed lines indicate inhibitory actions.
The experimental workflow for evaluating this compound effects on calcium signaling involves a coordinated series of procedures from cell preparation through data interpretation:
Figure 2: Experimental Workflow for Fura-2 Calcium Imaging in this compound Research. The diagram outlines the sequential steps from cell preparation through data interpretation for evaluating this compound effects on ATP-induced calcium signaling in PC12 cells.
Several technical considerations are critical for successful Fura-2 AM imaging experiments in this compound research. Dye compartmentalization into intracellular organelles can distort signals and should be minimized by optimizing loading conditions—typically using lower dye concentrations (5-12 µM) and shorter incubation times (30-45 minutes). The presence of probenecid (2.5 mM) in the washing solution can help prevent dye extrusion in cells expressing organic anion transporters. For consistent this compound effects, ensure complete dissolution in DMSO before dilution into aqueous buffers, as phenolic compounds may precipitate at high concentrations. When performing calcium-free experiments, include EGTA (0.5-1 mM) in nominally calcium-free solutions to chelate trace calcium contaminants [5] [4].
The combination of Fura-2 calcium imaging with this compound research offers valuable applications in analgesic drug discovery. Calcium imaging provides a functional readout of neuronal excitability that is directly relevant to pain signaling pathways. The ability to simultaneously monitor hundreds of cells enables population-level analyses that can identify heterogeneous responses within neuronal cultures. Furthermore, the high temporal resolution of calcium imaging captures rapid signaling dynamics that may be missed in endpoint assays. These features make the approach ideal for screening compounds that modulate purinergic signaling, which has been implicated in various pain conditions including neuropathic pain and inflammation [6] [4].
Advanced applications include combining calcium imaging with graph theory approaches to analyze functional networks in neuronal populations. This systems-level analysis can reveal how this compound and similar compounds alter information processing in neural circuits, potentially identifying novel mechanisms beyond single-cell effects. As calcium imaging technologies evolve toward high-throughput plate reader formats and in vivo applications, the integration of these approaches with this compound research will facilitate the transition from cellular screening to in vivo validation in disease models. This comprehensive strategy holds particular promise for identifying and characterizing new analgesic candidates that target specific neuronal subpopulations involved in pain pathogenesis [7] [6] [8].
Fura-2 AM calcium imaging provides a robust, rationetric method for investigating intracellular calcium dynamics in this compound research. The detailed protocols outlined in these application notes enable researchers to reliably detect and quantify the multiphasic inhibitory effects of this compound on ATP-induced calcium signaling in PC12 cells. The comprehensive approach combining calcium imaging with pharmacological manipulation and electrophysiological validation offers unique insights into the mechanisms of calcium modulation by phenolic compounds. As research continues to explore the therapeutic potential of this compound and related compounds for neurological disorders and pain conditions, these standardized methodologies will facilitate comparative analyses across laboratories and support the translation of basic findings toward therapeutic applications.
Octyl gallate (OG), an ester derivative of gallic acid, is an FDA-approved antioxidant food additive that demonstrates significant broad-spectrum antibacterial and anti-biofilm properties against various Gram-positive and Gram-negative bacteria [1] [2]. Its mechanism of action primarily involves bacterial membrane disruption and induction of oxidative stress through reactive oxygen species (ROS) generation [3] [4]. These application notes provide detailed methodologies for evaluating OG's antibacterial efficacy, specifically against foodborne pathogens and biofilm-forming bacteria, utilizing standardized assays including MIC/MBC determination, time-kill kinetics, anti-biofilm activity, and cytotoxicity assessment.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound Against Various Bacterial Strains
| Bacterial Strain | Description | MIC (μg/mL) | MBC (μg/mL) | References |
|---|---|---|---|---|
| Gram-positive Bacteria | ||||
| Staphylococcus aureus | HA-MRSA WCUH29 | 8 | 16 | [1] [2] |
| Staphylococcus aureus | USA300 CA-MRSA | 8 | 16 | [1] [2] |
| Staphylococcus epidermidis | Clinical isolate | 8 | 16 | [1] [2] |
| Streptococcus pyogenes | Sore throat isolate | 8 | 16 | [1] [2] |
| Bacillus subtilis | ATCC strain | 8 | 8 | [1] [2] |
| Listeria monocytogenes | LM75 from salmon | 50 | 100 | [3] |
| Streptococcus mutans | Dental caries isolate | 97 | - | [5] [6] [7] |
| Gram-negative Bacteria | ||||
| Shewanella putrefaciens | WS13 from shrimp | 25 | 50 | [3] |
| Pseudomonas fluorescens | Food spoilage strain | 31.25 | 62.5 | [4] |
| Vibrio parahaemolyticus | Foodborne pathogen | 31.25 | 62.5 | [4] |
| Escherichia coli | ATCC 25922 | >128 | >128 | [1] [2] |
| Acinetobacter baumannii | ATCC 19606 | 64 | >64 | [1] [2] |
| Klebsiella pneumoniae | ATCC 13883 | >128 | >128 | [1] [2] |
| Pseudomonas aeruginosa | ATCC 27853 | >128 | >128 | [1] [2] |
Figure 1: Experimental workflow for time-kill kinetics assay to determine bactericidal activity of this compound
Table 2: Anti-Biofilm Efficacy of this compound Against Various Bacterial Species
| Bacterial Species | Biofilm Inhibition Concentration | Exposure Conditions | Reduction Efficiency | References |
|---|---|---|---|---|
| Streptococcus mutans | 100.24 μM | THB + 1% sucrose, 24h | 100% inhibition on polystyrene and glass surfaces | [5] [6] [7] |
| Staphylococcus aureus | 8-16 μg/mL | TSB, 24-48h | Significant reduction in biofilm biomass and microcolony formation | [1] [9] |
| Staphylococcus epidermidis | 4 μg/mL + antibiotics | TSB, 48h | Synergistic enhancement of penicillin and bacitracin antibiofilm activity | [9] |
| Listeria monocytogenes | 2× MIC | BHI, 24h | Significant disruption of preformed biofilms | [3] |
| Shewanella putrefaciens | 2× MIC | TSB, 24h | Dose-dependent reduction in biofilm formation | [3] |
Figure 2: Membrane permeability assessment workflow using propidium iodide uptake
Table 3: Synergistic Interactions Between this compound and Conventional Antibiotics
| Bacterial Strain | Antibiotic | FIC Index | Fold Reduction in MIC | Key Findings | References |
|---|---|---|---|---|---|
| Staphylococcus epidermidis | Penicillin | ≤0.5 | 8-fold | Enhanced bactericidal activity and biofilm inhibition | [9] |
| Staphylococcus epidermidis | Bacitracin | ≤0.5 | 4-fold | Significant reduction in MIC and MBC values | [9] |
| Staphylococcus aureus (MRSA) | β-lactams | ≤0.5 | >256-fold | Restoration of susceptibility to β-lactam antibiotics | [1] [9] |
| Staphylococcus aureus (MRSA) | Bacitracin | ≤0.5 | 2,000,000-fold | Dramatic enhancement of bactericidal activity | [9] |
The comprehensive protocols outlined herein provide robust methodologies for evaluating the antibacterial and anti-biofilm properties of this compound. OG demonstrates particular efficacy against Gram-positive pathogens, including antibiotic-resistant strains, with an additional advantage of synergistic interactions with conventional antibiotics. Its established safety profile as an FDA-approved food additive, combined with its dual antioxidant and antimicrobial activities, positions OG as a promising candidate for various applications including clinical anti-infectives, food preservation, and surface disinfectants. These standardized protocols will facilitate consistent evaluation and development of OG-based antibacterial formulations across research laboratories.
This compound (OG) is a synthetic antioxidant food additive approved by regulatory agencies worldwide including the US FDA and European Union for use in various food products. Chemically known as octyl 3,4,5-trihydroxybenzoate, OG belongs to the class of alkyl gallates which are esters derived from gallic acid with varying carbon chain lengths [1] [2]. While primarily utilized for its antioxidant properties, OG has demonstrated significant broad-spectrum antibacterial activity, particularly against Gram-positive bacterial pathogens [3] [4]. The lipophilic nature of OG, imparted by the octyl chain, enhances its ability to interact with and disrupt bacterial membranes, contributing to its potent antibacterial effects [1]. These properties have generated considerable research interest in OG as a potential novel antibacterial agent, especially against multi-drug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) at a time when antibiotic resistance poses a severe global health threat [3] [4].
The minimum inhibitory concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that completely prevents visible growth of a microorganism under standardized in vitro conditions [5]. MIC determination has become the gold standard in clinical and research settings for assessing antibiotic susceptibility, guiding treatment decisions, and evaluating novel antimicrobial candidates [6]. For researchers investigating alternative antimicrobial agents like this compound, accurate MIC determination provides critical quantitative data essential for comparing efficacy across different bacterial strains and establishing potential therapeutic applications [5] [6]. This document provides comprehensive application notes and standardized protocols for determining this compound's MIC against Gram-positive bacteria, along with detailed mechanistic insights and research applications.
This compound demonstrates potent bactericidal activity against various Gram-positive bacterial pathogens based on extensive in vitro studies. The table below summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values of this compound against clinically relevant Gram-positive bacteria:
Table 1: MIC and MBC values of this compound against Gram-positive bacteria
| Bacterial Strain | Description | MIC (µg/mL) | MBC (µg/mL) | Source/Reference |
|---|---|---|---|---|
| Staphylococcus aureus WCUH29 | HA-MRSA | 8 | 16 | NCIMB40771 [4] |
| Staphylococcus aureus NRS383 | USA200 HA-MRSA | 8 | 16 | NARSA [4] |
| Staphylococcus aureus MW2 | USA400 CA-MRSA | 8 | 16 | [4] |
| Staphylococcus aureus NRS483 | USA1000 MRSA | 4 | 8 | Human isolate, NARSA [4] |
| Staphylococcus aureus NRS484 | USA1100 MRSA | 16 | 32 | Human isolate, NARSA [4] |
| Staphylococcus aureus JE2 | USA300 CA-MRSA | 8 | 16 | BEI Resources [4] |
| Staphylococcus aureus Newman | MSSA | 8 | 16 | [4] |
| Staphylococcus epidermidis | Not specified | 8 | 16 | Not specified [4] |
| Streptococcus pyogenes | Sore throat isolate | 8 | 16 | Clinical isolate [4] |
| Bacillus subtilis | Reference strain | 8 | 8 | ATCC [4] |
| Listeria monocytogenes | Foodborne pathogen | 8 | 16 | LM75 strain [7] |
The data consistently demonstrates that this compound exhibits robust antibacterial activity against a broad spectrum of Gram-positive pathogens, including multiple methicillin-resistant Staphylococcus aureus (MRSA) strains, with MIC values typically ranging from 4-16 µg/mL and MBC values ranging from 8-32 µg/mL [3] [4]. The narrow range between MIC and MBC values indicates that this compound has primarily bactericidal activity against these Gram-positive pathogens rather than bacteriostatic effects [4]. This potent activity extends to various MRSA types including hospital-acquired (HA-MRSA), community-acquired (CA-MRSA), and livestock-associated (LA-MRSA) strains, suggesting its potential as a therapeutic option against multi-drug-resistant bacterial infections [3] [4].
In contrast to its potent activity against Gram-positive bacteria, this compound demonstrates limited efficacy against Gram-negative bacteria, as illustrated in the comparative table below:
Table 2: Comparative activity of this compound against Gram-positive and Gram-negative bacteria
| Bacterial Strain | Classification | MIC (µg/mL) | MBC (µg/mL) | Source/Reference |
|---|---|---|---|---|
| Escherichia coli ATCC 25922 | Gram-negative | >128 | >128 | ATCC [4] |
| Acinetobacter baumannii ATCC 19606 | Gram-negative | 64 | >64 | ATCC [4] |
| Klebsiella pneumoniae ATCC 13883 | Gram-negative | >128 | >128 | ATCC [4] |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >128 | >128 | ATCC [4] |
| Pseudomonas fluorescens | Gram-negative | 32 | 64 | [1] |
| Vibrio parahaemolyticus | Gram-negative | 32 | 64 | [1] |
| Shewanella putrefaciens WS13 | Gram-negative | 32 | 64 | Food isolate [7] |
The differential susceptibility between Gram-positive and Gram-negative bacteria can be attributed to fundamental differences in cell wall structure. Gram-positive bacteria possess a thick peptidoglycan layer but lack an outer membrane, allowing better penetration of this compound to its cellular targets. In contrast, Gram-negative bacteria feature a complex outer membrane rich in lipopolysaccharides that functions as a permeability barrier, restricting this compound access to its site of action [4] [1]. Research has established that the alkyl chain length significantly influences the antibacterial activity of gallate esters, with this compound (C8) demonstrating optimal efficacy against both Gram-positive and Gram-negative bacteria compared to shorter or longer chain analogs [1]. This structure-activity relationship highlights the importance of the hydrophobic-hydrophilic balance in determining antibacterial potency, with the octyl chain providing ideal membrane-interacting properties [1].
The broth microdilution method represents the gold standard for MIC determination and is recommended by both the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) [5] [6]. The following protocol provides a standardized procedure for determining this compound MIC against Gram-positive bacteria:
Day 1: Bacterial strain preparation - Using a sterile inoculation loop, streak out the test bacterial strains from frozen stocks onto appropriate solid medium (e.g., Mueller-Hinton Agar (MHA) for non-fastidious organisms). Incubate plates statically overnight at 37°C (or optimal growth temperature for the specific microorganism) [6].
Day 2: Inoculum preparation - Using a sterile loop, transfer 3-5 well-isolated colonies to sterile saline (0.85% NaCl) and adjust the turbidity to approximately 0.5 McFarland standard, equivalent to 1-2 × 10^8 CFU/mL. Alternatively, prepare the inoculum from an overnight broth culture by diluting in sterile saline to achieve the required turbidity [5] [6]. Further dilute the standardized inoculum in Mueller-Hinton Broth (MHB) to obtain a final bacterial concentration of approximately 5 × 10^5 CFU/mL in the test wells [6].
Antimicrobial solution preparation - Prepare a stock solution of this compound at a concentration of 5120 µg/mL in an appropriate solvent (ethanol or dimethyl sulfoxide). Due to this compound's limited aqueous solubility, complete dissolution may require brief sonication or gentle heating [1]. Perform twofold serial dilutions of the stock solution in MHB to obtain working solutions at 2× the desired final test concentrations (typically ranging from 0.25-128 µg/mL) [6].
Microdilution plate preparation - Dispense 100 µL of each this compound dilution into the wells of a sterile 96-well microtiter plate. Include appropriate controls: growth control wells (medium + inoculum), sterility control wells (medium only), and solvent control wells (medium containing the highest solvent concentration used + inoculum) [5] [6]. Add 100 µL of the standardized inoculum (5 × 10^5 CFU/mL) to each test well, resulting in a final bacterial concentration of 2.5 × 10^5 CFU/mL and final this compound concentrations representing one-half of the initial working solutions. Seal plates with sterile lids or adhesive covers to prevent evaporation [6].
Incubation and reading - Incubate the microdilution plates at 37°C for 16-20 hours under static conditions. Following incubation, examine plates for visible bacterial growth. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism [5] [6]. For enhanced accuracy, use a mirror reader or microplate spectrophotometer to measure optical density at 600 nm, considering wells with OD600 <0.1 as indicative of complete growth inhibition [6].
To ensure reliable and reproducible MIC determinations, several quality control measures must be implemented. Each assay should include appropriate reference strains with known susceptibility profiles, such as Staphylococcus aureus ATCC 29213 [5] [6]. For research purposes, perform tests in biological triplicate on different days to ensure reproducibility, with technical triplicates recommended for broth microdilution methods [6]. Verify the final inoculum concentration by performing colony counts from the positive growth control wells after serial dilution and plating [6].
Several methodological considerations are essential for accurate MIC determination of this compound. Due to this compound's limited water solubility, appropriate solvents must be used with final solvent concentrations not exceeding 1-2% to avoid antimicrobial effects or growth inhibition [1]. The cation content of the medium should be standardized according to CLSI or EUCAST guidelines, as divalent cations can influence the activity of certain antimicrobial agents [5]. The pH of the medium should be maintained between 7.2-7.4, as acidic conditions may enhance the activity of phenolic compounds like this compound [5]. For fastidious organisms that require supplemented media, such as streptococci, use Mueller-Hinton broth supplemented with 2.5-5% lysed horse blood [5].
The time-kill assay provides quantitative information on the rate and extent of bactericidal activity, complementing the MIC data by demonstrating the kinetics of bacterial killing [4]. The following protocol details the procedure for assessing this compound's time-dependent killing activity:
Inoculum preparation - Grow the test strain (e.g., MRSA WCUH29) overnight in appropriate broth medium. Dilute the overnight culture in fresh pre-warmed medium to achieve a concentration of approximately 5 × 10^5 CFU/mL in the final test volume [4].
Antimicrobial exposure - Add this compound to the bacterial suspensions at final concentrations corresponding to 1×, 2×, and 4× the predetermined MIC value. Include controls without antimicrobial agent (growth control) and with a reference bactericidal agent (positive control, e.g., triclosan) [4].
Sampling and quantification - Incubate the cultures under appropriate conditions (37°C with agitation for aerobic bacteria). Withdraw aliquots (100 µL) at predetermined time intervals (0, 0.5, 1, 2, 3, 4, 6, and 24 hours). Perform serial 10-fold dilutions in sterile saline or neutralizer broth to eliminate antibiotic carryover effect [4]. Plate appropriate dilutions onto non-selective agar media and incubate for 18-24 hours at 37°C. Count the resulting colonies and calculate CFU/mL for each time point [4].
Data interpretation - Plot log10 CFU/mL versus time to generate time-kill curves. Bactericidal activity is defined as a ≥3 log10 reduction (99.9% decrease) in CFU/mL from the initial inoculum, while bacteriostatic activity maintains the inoculum within 3 log10 of the initial value [4].
Time-kill assays with this compound against MRSA strains have demonstrated concentration-dependent bactericidal activity. Against HA-MRSA WCUH29, this compound at 2× MIC (16 µg/mL) reduced bacterial counts by more than 3 log10 CFU/mL within 30 minutes of exposure, while 4× MIC (32 µg/mL) completely eliminated bacterial survival (approximately 6 log10 reduction) after 3 hours of exposure [4]. This rapid and potent bactericidal effect surpasses that of reference antibacterial agents like triclosan, which required 18 hours of exposure at 4-8× MIC to achieve similar killing [4]. These findings confirm this compound's rapid bactericidal action against Gram-positive pathogens and support its potential therapeutic application, particularly against multi-drug-resistant strains like MRSA.
Research indicates that this compound exerts its antibacterial effects through multiple mechanisms, with the primary target being the bacterial cell membrane. The following diagram illustrates the key antibacterial mechanisms of this compound:
Figure 1: Antibacterial mechanisms of this compound
The lipophilic nature of this compound, imparted by its octyl chain, facilitates interaction with and integration into bacterial membranes [1] [7]. Studies utilizing fluorescent probes such as propidium iodide have demonstrated that this compound significantly increases bacterial membrane permeability in both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria in a dose-dependent manner [4]. This membrane disruption compromises membrane integrity, leading to leakage of essential intracellular components including ions, nucleotides, and proteins, ultimately resulting in loss of cellular homeostasis and metabolic dysfunction [7].
In addition to direct membrane damage, this compound induces oxidative stress through generation of reactive oxygen species (ROS) within bacterial cells [7]. The auto-oxidation of this compound generates superoxide anions and hydrogen peroxide, while simultaneous disruption of the electron transport chain further enhances ROS production [7]. This elevated ROS level causes oxidative damage to cellular macromolecules including DNA, proteins, and lipids, amplifying the bactericidal effects initiated by membrane disruption. The combination of membrane damage and oxidative stress creates a synergistic antibacterial effect that contributes to this compound's potent bactericidal activity [7].
Beyond its planktonic antibacterial activity, this compound demonstrates significant anti-biofilm properties against various Gram-positive bacteria. Biofilms represent structured communities of bacteria encased in a self-produced polymeric matrix that demonstrate dramatically enhanced resistance to conventional antibiotics [7]. This compound has been shown to inhibit biofilm formation in Streptococcus mutans, a primary contributor to dental caries, by suppressing expression of genes encoding glucan binding proteins (gbpB) and glucosyltransferases (gtfB, gtfC, gtfD) involved in biofilm matrix formation [8]. Additionally, this compound enhances the susceptibility of pre-formed MRSA biofilms to conventional antibiotics like bacitracin, potentially by increasing antibiotic penetration through disruption of biofilm architecture [4] [7]. These anti-biofilm properties expand this compound's potential applications beyond conventional antibacterial uses to include prevention and treatment of biofilm-associated infections.
The potent antibacterial activity of this compound against Gram-positive pathogens, particularly multi-drug-resistant strains like MRSA, positions it as a promising candidate for novel antibacterial therapeutic development [3] [4]. Several research avenues show particular promise:
Synergistic combinations with conventional antibiotics represent a promising strategy to enhance efficacy against resistant strains while potentially reducing required antibiotic doses [4]. This compound has demonstrated synergistic effects with β-lactam antibiotics and bacitracin against MRSA, potentially by increasing bacterial membrane permeability and enhancing antibiotic access to intracellular targets [4]. This approach could help revive the efficacy of existing antibiotics against otherwise resistant strains.
Anti-biofilm applications target a significant clinical challenge, as biofilms are associated with approximately 80% of persistent bacterial infections [7] [8]. This compound's ability to inhibit biofilm formation and disrupt pre-formed biofilms suggests potential applications for medical device coatings, wound dressings, and treatments for biofilm-associated infections like endocarditis, medical device infections, and dental caries [4] [7] [8].
Gut microbiome modulation represents another promising application. Studies in mouse models have demonstrated that this compound administration significantly alters the fecal microbiome, reducing overall microbial diversity while increasing the abundance of beneficial bacteria [3] [4]. This selective activity suggests potential applications in managing microbial dysbiosis or targeting specific pathogens while preserving beneficial microbiota, unlike broad-spectrum antibiotics that indiscriminately eliminate both pathogenic and commensal bacteria [3].
The approval of this compound as a food additive, combined with its demonstrated antibacterial activity, supports its application in food safety and preservation [1] [2] [7]. Several studies have investigated the efficacy of this compound against foodborne pathogens and spoilage microorganisms:
Table 3: Food preservation applications of this compound
| Application | Target Microorganisms | Efficacy | Reference |
|---|---|---|---|
| Chicken meat preservation | Carnobacterium divergens, Leuconostoc carnosum | Significant reduction in microbial groups, especially in modified atmosphere packaging | [2] |
| Chinese giant salamander fillets | Pseudomonas fluorescens, Vibrio parahaemolyticus | Extended shelf life by 15 days at 4°C when incorporated into electrospun nanofibers | [1] |
| Large yellow croaker preservation | Shewanella putrefaciens, Listeria monocytogenes | Dose-dependent reduction in bacterial counts during refrigerated storage | [7] |
| Active food packaging | Various foodborne pathogens | Enhanced efficacy when complexed with β-cyclodextrin to improve water solubility | [1] [9] |
The integration of this compound into active packaging materials, such as electrospun nanofibers or polymer films, provides a promising approach for controlled release and prolonged antimicrobial activity in food systems [1] [9]. Additionally, the formation of inclusion complexes with β-cyclodextrin has been shown to enhance this compound's water solubility and stability while maintaining its antibacterial efficacy [1] [9]. These advancements address limitations associated with this compound's inherent physicochemical properties and expand its potential applications in food preservation systems.
This compound demonstrates potent antibacterial activity against Gram-positive bacteria, with MIC values typically ranging from 4-16 µg/mL against clinically relevant pathogens including multiple MRSA strains [3] [4]. Its primary mechanism of action involves bacterial membrane disruption followed by induction of oxidative stress, resulting in rapid bactericidal effects [4] [7]. The standardized protocols outlined in this document provide researchers with robust methodology for determining this compound MIC values using broth microdilution and time-kill assays in accordance with EUCAST and CLSI guidelines [5] [6].
The differential susceptibility between Gram-positive and Gram-negative bacteria reflects this compound's mechanism of action and the structural differences in bacterial cell envelopes [4] [1]. While this compound shows immediate promise as a novel antibacterial agent against multi-drug-resistant Gram-positive pathogens, particularly in synergistic combinations with conventional antibiotics [4], its applications extend to anti-biofilm strategies [7] [8], gut microbiome modulation [3] [4], and food preservation systems [1] [2] [7]. Further research is warranted to explore these diverse applications and advance this compound toward potential clinical implementation.
1. Introduction The obligate intracellular protozoan Toxoplasma gondii is a signficant human and animal pathogen. Current treatments are often limited by toxicity and an inability to eradicate the chronic cyst stage [1]. Octyl gallate (OG), a natural phenol ester, has emerged as a promising anti-Toxoplasma candidate from marine natural product screens [1]. These notes detail its efficacy, potential mechanism, and provide standardized protocols for evaluating its activity.
2. Key Findings on Efficacy and Specificity
3. Comparative Quantitative Data of Anti-Toxoplasma Compounds The table below summarizes the activity of this compound alongside other documented anti-Toxoplasma compounds for comparison.
Table 1: In vitro Efficacy and Selectivity of Anti-Toxoplasma Compounds
| Compound | Anti-Parasite Activity (IC₅₀ or EC₅₀) | Host Cell Cytotoxicity (TD₅₀ or IC₅₀) | Selectivity Index (SI) | Primary Effect on T. gondii | Citation |
|---|---|---|---|---|---|
| This compound | 5.66 ± 0.35 µM | 26.4 ± 0.98 µM (HFF) | 4.66 | Inhibits intracellular replication | [1] |
| Estradiol Benzoate | 4.41 ± 0.94 µM | 34.11 ± 2.86 µM (HFF) | 7.74 | Inhibits intracellular replication; arrests cell cycle at G1-S | [1] |
| Emodin | 0.03 µg/mL | 8.3 µg/mL (HFF) | 276 | Restricts parasite growth; direct effect on parasite targets | [2] |
| Tartrolon E | 3 nM | N/A | N/A | Rapidly blocks host cell invasion | [3] |
| Pyrimethamine | Used as reference | N/A | ~2.3 - 2.6 (calculated) | Standard drug; inhibits folate metabolism | [1] [2] |
4. Proposed Mechanism of Action While the exact molecular target of OG in T. gondii remains to be fully elucidated, experimental data points to a specific mechanism.
The following flowchart outlines the primary experimental findings related to its mechanism:
This protocol uses a recombinant T. gondii strain (RH-2F) expressing β-galactosidase to quantitatively assess parasite proliferation after treatment [1].
1.1 Reagents and Materials
1.2 Procedure
Workflow for Protocol 1: Compound Efficacy Screening
This protocol uses a plaque assay to visually quantify the long-term ability of parasites to replicate, form lytic plaques, and survive under OG treatment [1].
2.1 Reagents and Materials
2.2 Procedure
This protocol determines the cytotoxic concentration of OG for host cells, which is essential for calculating the Selectivity Index (SI) [1].
3.1 Reagents and Materials
3.2 Procedure
This compound is a promising lead compound with defined activity against T. gondii intracellular replication and a favorable selectivity profile. The provided protocols offer a standardized framework for confirming its efficacy and specificity in vitro. Future work should focus on:
Alzheimer's disease (AD) represents a formidable challenge in neurodegenerative disorder research, characterized by progressive memory loss and cognitive decline. The pathological hallmarks of AD include extracellular β-amyloid (Aβ) plaques, intracellular neurofibrillary tangles composed of hyperphosphorylated tau protein, synaptic dysfunction, and eventual neuronal loss. [1] The amyloid cascade hypothesis posits that cerebral Aβ deposition drives AD pathogenesis, making modulation of Aβ production and clearance a promising therapeutic strategy. [2] Despite extensive research efforts, effective disease-modifying therapies remain limited, necessitating continued investigation into novel therapeutic approaches.
This compound (OG), chemically known as octyl 3,4,5-trihydroxybenzoate (C₁₅H₂₂O₅), is a synthetic phenolic compound derived from gallic acid. OG is generally recognized as safe (GRAS) by regulatory agencies and is currently used as an antioxidant preservative in food products and cosmetics. [2] [3] Emerging research has identified OG as a promising candidate for AD therapy due to its ability to promote non-amyloidogenic processing of amyloid precursor protein (APP) through estrogen receptor-mediated ADAM10 activation. [4] [5] Unlike many synthetic compounds investigated for AD, OG has favorable blood-brain barrier permeability and low toxicity profile, enhancing its translational potential. [2]
Research using transgenic AD mouse models has demonstrated that OG treatment significantly mitigates AD-like pathology through multiple mechanisms. In the PSAPP mouse model of cerebral amyloidosis, combination therapy with OG and ferulic acid (FA) for three months reversed behavioral deficits in cognitive tests, including novel object recognition and Y-maze tasks. [2] These improvements coincided with reduced cerebral Aβ deposits, enhanced non-amyloidogenic APP cleavage, increased α-secretase activity, and β-secretase inhibition. Notably, OG plus FA combination therapy attenuated neuroinflammation, oxidative stress, and synaptotoxicity, providing additional benefits beyond single treatments. [2]
In Tg2576 mice, which overexpress human APP with the Swedish mutation, intracerebroventricular injection of OG for just one week decreased cerebral Aβ levels and increased soluble APP-α (sAPPα), a neuroprotective metabolite generated through α-secretase cleavage. [4] [5] This rapid action suggests OG directly influences the enzymatic processing of APP rather than merely slowing overall APP expression. The therapeutic benefits were observed even when treatment was initiated after pathology establishment, supporting OG's potential as an intervention rather than merely preventive approach.
Table 1: Efficacy of this compound in Alzheimer's Mouse Models
| Mouse Model | Treatment Protocol | Key Outcomes | Molecular Mechanisms |
|---|
| PSAPP [2] | 30 mg/kg OG + 30 mg/kg FA orally for 3 months | - Improved novel object recognition
Table 2: In Vitro Effects of this compound on APP Processing
| Cell Model | OG Concentration | Treatment Duration | Effects on Aβ | Effects on sAPPα |
|---|---|---|---|---|
| N2a/APPsw [5] | 10 µM | 24-48 hours | 40-50% reduction | 2.5-fold increase |
| N2a/APPwt [5] | 10 µM | 24-48 hours | 35-45% reduction | 2.0-fold increase |
| Primary cortical neurons [5] | 10 µM | 24-48 hours | 45-55% reduction | 2.8-fold increase |
OG exerts its effects primarily by shifting APP processing from the amyloidogenic to the non-amyloidogenic pathway. In the amyloidogenic pathway, APP is sequentially cleaved by β-secretase (BACE1) and γ-secretase, producing Aβ peptides that aggregate into toxic oligomers and plaques. [2] [1] In contrast, the non-amyloidogenic pathway involves cleavage by α-secretase (ADAM10) within the Aβ domain, preventing Aβ formation and instead generating neuroprotective sAPPα. [2] [5] OG promotes this beneficial cleavage through estrogen receptor α (ERα)-mediated activation of ADAM10, which requires the phosphatidylinositide 3-kinase/protein kinase B (PI3K/Akt) signaling pathway. [5]
The structural features of OG, particularly its gallate moiety, appear crucial for its mechanism of action. Molecular studies suggest this moiety corresponds to the 7α position of estrogen, facilitating ER binding and subsequent activation of downstream signaling. [5] This interaction leads to increased maturation of ADAM10 and its translocation to the cell surface where it can cleave APP. Additionally, OG has been shown to reduce BACE1 expression, further limiting Aβ production through a dual mechanism approach. [2]
Diagram 1: Molecular mechanism of this compound in shifting APP processing toward the non-amyloidogenic pathway. OG activates ERα signaling, leading to PI3K/Akt-dependent ADAM10 activation, increased sAPPα production, and reduced Aβ generation through BACE1 suppression.
Beyond its primary action on APP processing, OG exhibits pleiotropic effects that may contribute to its therapeutic potential. As a phenolic compound, OG possesses antioxidant properties that help mitigate oxidative stress, a key contributor to AD pathogenesis. [2] Additionally, OG demonstrates anti-inflammatory activity by reducing neuroinflammation, evidenced by decreased microglial activation and pro-inflammatory cytokine production in treated mouse models. [2] The compound also appears to confer synaptoprotective effects, preserving synaptic integrity and function in the presence of Aβ toxicity. [2] These multifaceted actions position OG as a multi-target therapeutic capable of addressing several pathological aspects of AD simultaneously.
This test assesses episodic-like memory based on the natural tendency of rodents to explore novel objects over familiar ones.
This test evaluates spatial working memory and exploratory behavior based on spontaneous alternation.
This test assesses spatial learning and memory through ability to learn and remember location of hidden platform.
Octyl gallate (OG), chemically known as the octyl ester of gallic acid, is a synthetic antioxidant compound with the molecular formula C₁₅H₂₂O₅ and a molecular weight of 282.33 g/mol. [1] This compound has attracted significant scientific interest due to its diverse biological activities, including potent anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. [1] [2] While this compound has been widely utilized as a food additive in industrial applications for its antioxidant capabilities, recent research has focused on its potential therapeutic applications, particularly in inflammatory conditions. [3]
Endometriosis is a prevalent gynecological disorder affecting approximately 5-10% of women of reproductive age, characterized by the presence of endometrial-like tissue outside the uterine cavity. This condition presents with chronic pelvic pain, dysmenorrhea, dyspareunia, and is frequently associated with infertility and an increased risk of epithelial ovarian cancer. [4] The pathogenesis of endometriosis is fundamentally linked to chronic inflammation within the peritoneal cavity, where inflammatory mediators such as IL-1β and TNF-α activate the central transcription factor NF-κB (Nuclear Factor-kappa B). This activation creates a positive feedback loop that amplifies the inflammatory response by increasing production of various cytokines and chemokines. [4] The persistent inflammatory environment promotes angiogenesis, inhibits apoptosis of ectopic endometrial cells, and facilitates the establishment and growth of endometriosis lesions. Current therapeutic approaches for endometriosis, including hormonal suppression and analgesic administration, remain suboptimal due to significant side effects and high recurrence rates (40-80% after discontinuation), highlighting the urgent need for more effective treatment strategies targeting the underlying inflammatory mechanisms. [4]
The investigation employed a rat endometriosis model established using thirty female Wistar rats, aged 7-8 weeks with an average weight of 150-200 grams. The animals were housed under controlled environmental conditions with free access to food and water, maintained at room temperature (23-25°C) with a 12-hour light/dark cycle. All experimental protocols received approval from the appropriate ethical review committee prior to initiation. [4]
The rats were randomly allocated into three distinct experimental groups following a one-week acclimatization period:
Table 1: Experimental Group Design and Treatment Protocol
| Group | n | Surgical Procedure | Treatment | Administration |
|---|---|---|---|---|
| Group I | 10 | Sham laparotomy | None | None |
| Group II | 10 | Endometriosis induction | 1 ml Na-CMC (vehicle) | Oral gavage, once daily for 30 days |
| Group III | 10 | Endometriosis induction | 20 mg this compound in 1 ml Na-CMC | Oral gavage, once daily for 30 days |
The surgically-induced endometriosis model was established using an autotransplantation technique adapted from Fischer et al. with minor modifications. [4] The procedure was performed during the estrous phase of the rats' cycle, confirmed by vaginal pap smear analysis. The surgical protocol involved:
The successful formation of endometriosis lesions was confirmed through histological examination (Hematoxylin and Eosin staining) during a second laparotomy performed two months after the initial induction procedure. [4]
The treatment protocol commenced two months after endometriosis induction, following verification of lesion development:
The anti-inflammatory effects of this compound were evaluated through quantitative analysis of key inflammatory mediators in the harvested tissue samples. Total protein content in each sample was determined spectrophotometrically at 280 nm using the Warburg-Christian method to normalize the measurements. [4]
Table 2: Quantitative Analysis of Inflammatory Mediators in Tissue Homogenates
| Parameter | Group II (Endometriosis Control) | Group III (this compound Treated) | Statistical Significance | Measurement Method |
|---|---|---|---|---|
| Non-phosphorylated NF-κB | 3.97 ± 0.656 pg/mg protein | 4.970 ± 0.971 pg/mg protein | p < 0.05 | ELISA |
| High NF-κB proportion | Baseline | 45.6% higher than Group II | p < 0.05 | ELISA (Cut-off: 5.002 pg/mgP) |
| COX-2 levels | Not specified (baseline) | 22.3% lower than Group II | p < 0.05 | ELISA (Cut-off: 16.151 ng/mgP) |
| TNF-α levels | No significant difference between groups | No significant difference between groups | Not significant | Luminex Multiplex Assay |
The results demonstrated that this compound treatment significantly increased the levels of the non-phosphorylated (inactive) form of NF-κB by approximately 25% compared to the endometriosis control group, indicating effective inhibition of NF-κB activation. [5] [6] Additionally, the proportion of rats exhibiting high levels of non-phosphorylated NF-κB was 45.6% greater in the treatment group compared to controls. [4] Concurrently, this compound administration resulted in a significant 22.3% reduction in COX-2 expression, a key enzyme in the prostaglandin synthesis pathway. [5] [6] Interestingly, no statistically significant differences were observed in TNF-α levels across all experimental groups, suggesting that this compound's anti-inflammatory mechanism may operate independently of TNF-α regulation in this specific model. [5] [4]
Statistical analyses were performed using SPSS software version 23. Intergroup differences in continuous variables (non-phosphorylated NF-κB, COX-2, and TNF-α levels) were analyzed using Analysis of Variance (ANOVA). Proportional differences in the categorical classification of high and low levels of inflammatory mediators (using predetermined cut-off points) were assessed using Fisher's Exact Test. A probability value of p < 0.05 was considered statistically significant for all analyses. [4]
The anti-inflammatory activity of this compound in the context of endometriosis appears to be mediated primarily through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses. [5] [6] In the normal physiological state, NF-κB is sequestered in the cytoplasm in an inactive form complexed with inhibitory proteins (IκBs). Various inflammatory stimuli, including TNF-α and IL-1β, trigger the phosphorylation and degradation of IκB proteins, resulting in NF-κB translocation to the nucleus where it activates the transcription of numerous pro-inflammatory genes. [4]
The experimental findings indicate that this compound treatment significantly increases the concentration of the non-phosphorylated (inactive) form of NF-κB, suggesting that the compound interferes with the activation pathway, potentially by stabilizing the NF-κB/IκB complex or inhibiting IκB kinase (IKK) activity. [5] [6] This inhibition of NF-κB activation subsequently leads to the downregulation of COX-2 expression, a key inflammatory enzyme responsible for prostaglandin synthesis that promotes pain, angiogenesis, and cell proliferation in endometriosis lesions. [5] [4] The reduction in COX-2 levels likely contributes to the alleviation of endometriosis-associated symptoms by decreasing prostaglandin-mediated inflammatory signaling.
Additional research suggests that this compound may also exert anti-inflammatory effects through modulation of mitochondrial function and inhibition of reactive oxygen species (ROS) production, as demonstrated in studies using RAW264.7 macrophage cell lines. [3] [2] Furthermore, this compound has been shown to decrease lymphocyte activation and regulate neutrophil extracellular traps (NETs) release, indicating a broader immunomodulatory capacity beyond NF-κB pathway inhibition. [2]
Materials:
Procedure:
Validation: Confirm successful lesion formation through second-look laparotomy and histopathological examination (H&E staining) of representative lesions. [4]
Materials:
Preparation:
Administration:
Quality Control:
Materials:
Tissue Processing:
Protein Quantification:
Inflammatory Mediator Analysis:
This diagram illustrates the comprehensive experimental workflow, from animal acclimation through surgical procedures, treatment phase, and final analysis, highlighting the parallel processing of the three experimental groups throughout the study timeline.
This mechanistic diagram illustrates the proposed pathway through which this compound exerts its anti-inflammatory effects, highlighting the key molecular targets (NF-κB and COX-2) and the quantitative changes observed in the experimental model.
The experimental findings demonstrate that This compound exhibits significant anti-inflammatory properties in a rat model of endometriosis, primarily through inhibition of the NF-κB signaling pathway and subsequent reduction in COX-2 expression. The quantitative data reveal a statistically significant increase in non-phosphorylated NF-κB levels (4.970 ± 0.971 pg/mg protein vs. 3.97 ± 0.656 pg/mg protein in controls) and a 22.3% reduction in COX-2 expression following 30-day treatment with 20 mg/day this compound. [5] [6] [4]
These results position this compound as a promising therapeutic candidate for endometriosis treatment, potentially addressing the underlying inflammatory mechanisms of the disease rather than merely suppressing symptoms. The compound's established safety profile as a food additive may facilitate its translational development, though further investigations are necessary to determine optimal dosing regimens, potential side effects with long-term administration, and efficacy in primate models and human clinical trials. [1]
Future research directions should include:
The protocols and application notes provided in this document offer a standardized framework for reproducing these experimental findings and building upon this research to further elucidate the therapeutic potential of this compound in endometriosis and potentially other inflammatory conditions.
Octyl gallate (OG) is an FDA-approved antioxidant food additive that has recently emerged as a promising compound with significant antibacterial properties and modulatory effects on the gut microbiome. As a derivative of gallic acid, OG belongs to the class of phenolic compounds widely present in fruits, vegetables, and herbal medicines. The compound has demonstrated particular efficacy against Gram-positive bacterial pathogens, including multi-drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), while exhibiting minimal cytotoxicity and hemolytic activity, making it an excellent candidate for therapeutic development [1] [2] [3].
The primary mechanisms through which this compound exerts its biological effects include:
Table 1: Physicochemical Properties of this compound
| Property | Specification |
|---|---|
| Chemical Name | This compound |
| Molecular Formula | C₁₅H₂₂O₅ |
| Molecular Weight | 282.33 g/mol |
| Chemical Structure | Gallic acid ester with octyl alcohol |
| Solubility | Soluble in ethanol, DMSO; poorly soluble in water |
| Storage Conditions | -20°C, protected from light |
OG demonstrates potent bactericidal activity against various Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 4-8 μg/mL and minimum bactericidal concentrations (MBC) ranging from 8-16 μg/mL [1] [2] [3]. The compound exhibits rapid killing kinetics, reducing bacterial counts by more than 3 log10 CFUs within 30 minutes at 2× MIC concentrations [2] [3]. Against Gram-negative bacteria, OG shows limited direct bactericidal activity but still inhibits bacterial growth in a dose-dependent manner at higher concentrations [1] [2].
Table 2: Antibacterial Activity of this compound Against Bacterial Pathogens
| Bacterial Strain | Description | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|---|
| S. aureus WCUH29 | HA-MRSA | 8 | 16 |
| S. aureus MW2 | USA400 CA-MRSA | 8 | 16 |
| S. aureus JE2 | USA300 CA-MRSA | 8 | 16 |
| S. aureus ST398 | LA-MRSA | 8 | 16 |
| S. aureus Newman | MSSA | 8 | 16 |
| S. epidermidis | Clinical isolate | 4-8 | 8-16 |
| S. pyogenes | Sore throat isolate | 8 | 16 |
| B. subtilis | ATCC strain | 8 | 8 |
| E. coli ATCC 25922 | Gram-negative reference | >128 | >128 |
| A. baumannii ATCC 19606 | Gram-negative pathogen | 64 | >64 |
| P. aeruginosa ATCC 27853 | Gram-negative pathogen | >128 | >128 |
Purpose: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against bacterial pathogens of interest [2] [3].
Materials:
Procedure:
Animal studies have demonstrated that OG administration significantly alters the fecal microbiome, reducing microbial diversity while modifying community structure and increasing the abundance of beneficial bacteria [1] [2] [3]. The following protocol describes the comprehensive methodology for assessing OG's impact on the gut microbiome in a mouse model.
Materials:
Procedure:
Table 3: Key Parameters in Gut Microbiome Modulation Study
| Parameter | Specification | Outcome Measures |
|---|---|---|
| OG Dosage | 10-20 mg/kg | Dose-dependent effects on microbiome |
| Administration Route | Oral gavage | Direct delivery to gastrointestinal tract |
| Treatment Duration | 7 days (twice daily) | Short-term modulation potential |
| Sample Size | 6-8 mice per group | Statistical power for diversity measures |
| Sequencing Depth | ≥10,000 reads/sample | Adequate coverage of microbial diversity |
| Key Analytical Metrics | Alpha/beta diversity, taxonomic composition | Microbial community changes |
OG demonstrates protective effects against intestinal inflammation induced by environmental toxins such as deoxynivalenol (DON) [4]. The following protocol describes methods to evaluate OG's anti-inflammatory properties in vitro and in vivo.
In Vitro Cell Culture Protocol:
In Vivo Inflammation Model:
OG demonstrates favorable safety profile with low cytotoxicity and minimal hemolytic activity [2] [3]. In vitro assays using human normal foreskin fibroblast (HFF) cells and human lung cancer epithelial (A549) cells showed >95% cell viability after exposure to OG at 50 μg/mL (177.09 μM) for 24 hours [2] [3]. Significant cytotoxicity was observed only at much higher concentrations (150 μg/mL for HFF and 400 μg/mL for A549 cells) [3]. Hemolytic activity against sheep red blood cells was less than 2% at concentrations ranging from 50 to 200 μg/mL [2] [3].
Therapeutic applications of OG primarily focus on its dual functionality as an antimicrobial and anti-inflammatory agent:
Regulatory Considerations: Researchers should note that OG is an FDA-approved food additive, which may facilitate regulatory approval for new applications. However, comprehensive toxicological assessments specific to intended use cases remain necessary.
The following Graphviz diagram illustrates the complete experimental workflow for evaluating this compound's effects on gut microbiome modulation:
Diagram 1: Experimental workflow for gut microbiome modulation study
Diagram 2: Multimodal mechanisms of this compound action
This compound represents a promising multifaceted compound with significant potential for therapeutic applications targeting bacterial infections and gut microbiome modulation. Its favorable safety profile, dual functionality as antimicrobial and anti-inflammatory agent, and synergistic potential with conventional antibiotics position it as a valuable candidate for further development. Future research directions should include structure-activity relationship studies to optimize efficacy, investigation of specific microbial taxa affected by OG treatment, and exploration of delivery systems to enhance bioavailability for clinical applications.
Q1: What is the established IC₅₀ value for Octyl Gallate in inhibiting ATP-induced calcium increase? A1: In PC12 cells, this compound inhibits the ATP-induced increase in intracellular free Ca²⁺ concentration ([Ca²⁺]ᵢ) with a calculated IC₅₀ of 2.84 µM [1].
Q2: What are the primary cellular targets through which this compound modulates calcium signaling? A2: Research indicates that OG acts on multiple targets to inhibit calcium influx. Key targets include P2X receptor-mediated cation channels, P2Y receptor-induced release from intracellular stores, and voltage-gated L-type Ca²⁺ channels that are secondarily activated [1].
Q3: Does the lipophilicity of alkyl gallates influence their inhibitory potency? A3: Yes, studies show a positive correlation between lipophilicity and inhibitory potency. In experiments on pyruvate carboxylation and lactate gluconeogenesis, the potency sequence was n-octyl gallate > n-pentyl gallate > n-propyl gallate > methyl gallate, directly aligning with increasing lipophilicity of the alkyl chain [2].
The table below summarizes key quantitative data on this compound from recent studies.
Table 1: Summary of this compound's Bioactive Properties
| Assay/Model | Reported IC₅₀ / Effective Concentration | Key Finding / Mechanism | Citation |
|---|---|---|---|
| ATP-induced [Ca²⁺]ᵢ in PC12 cells | 2.84 µM | Inhibits Ca²⁺ influx via P2X, P2Y receptors, and voltage-gated channels. | [1] |
| Anti-Toxoplasma gondii (intracellular growth) | 5.66 µM | Inhibits tachyzoite replication; low cytotoxicity (TD₅₀ = 26.4 µM). | [3] |
| HepG2 Cell Growth Inhibition | Multiple doses over 24-48 hrs | Induces mitochondrial dysfunction, reduces ATP, and triggers cell cycle arrest and apoptosis. | [2] |
| Pyruvate Carboxylation (in isolated mitochondria) | Potency: OG > Pentyl > Propyl > Methyl Gallate | Inhibits mitochondrial energy metabolism; potency correlates with lipophilicity. | [2] |
Here are the core methodologies for key assays demonstrating this compound's activity.
This protocol is adapted from studies on PC12 cells [1].
This protocol is used to evaluate OG's efficacy against Toxoplasma gondii [3].
Issue: High variability in calcium imaging results.
Issue: Low potency or efficacy of this compound in a new cell system.
Issue: Observed cytotoxicity confounding the results.
Core Solubility Data in DMSO
| Source | Reported Solubility in DMSO | Molar Concentration (approx.) | Notes |
|---|---|---|---|
| MedChemExpress [1] | 125 mg/mL | 442.74 mM | Handling instructions recommend using newly opened DMSO due to its hygroscopic nature. |
| Selleck Chemicals [2] | 56 mg/mL | 198.34 mM | Selleck notes that slight batch-to-batch solubility variations are normal. |
Standard Protocol for Preparing 100 mM Stock Solution
The following table summarizes a key experimental study utilizing this compound, which can serve as a reference for your own work.
| Research Area | Key Findings & Applicable Concentrations | Experimental Model |
|---|
| Antibiofilm Research [3] | MIC: 97 µg/mL (343.5 µM). Biofilm Inhibition: Concentrations of 99.53-100.24 µM inhibited biofilm formation by 100%. Gene Expression: Significantly reduced expression of biofilm-related genes (gbpB, gtfC, gtfD, atpD). | Streptococcus mutans |
Detailed Experimental Workflow: Antibiofilm Activity
The diagram below outlines the key steps from the referenced study for evaluating the antibiofilm effects of this compound against S. mutans [3]:
Q1: Why is there a discrepancy in the reported solubility of this compound in DMSO between different suppliers? Small variations in solubility values between commercial suppliers are normal and can occur due to several factors, including differences in the purity of the compound batch, the water content of the DMSO used for testing (DMSO is hygroscopic), and slight methodological differences in the solubility determination assays [2]. The key takeaway is that this compound is highly soluble in DMSO at the concentrations typically used for preparing 10-100 mM stock solutions.
Q2: My stock solution precipitated after storage. What should I do? A: Precipitation can occur if the solution has been subjected to temperature fluctuations or if the initial concentration is very high.
Q3: How do I confirm the concentration of my this compound stock solution? While a direct protocol wasn't in the search results, a common laboratory method is spectrophotometry. You would need to consult the specific molecular absorbance coefficient for this compound or establish a standard curve using known concentrations of the compound to verify your stock solution's concentration based on its absorbance.
Q4: Are there alternatives to DMSO for solubilizing this compound? The search results indicate that this compound has poor water solubility [4] [5]. For specific applications like creating lipid-soluble antioxidant mixtures, it can be dissolved in other organic solvents like ethanol or in vegetable oil-based carriers [6]. However, for most in vitro biological assays where a sterile, water-miscible stock is needed, DMSO remains the most practical and widely used solvent.
The table below summarizes quantitative data from various studies investigating octyl gallate's effects on different cell lines.
| Cell Line / Organism | Assay Method | Key Findings | IC₅₀ / Effective Concentration | Citation |
|---|---|---|---|---|
| HeLa (Cervical Cancer) | MTS assay | Strong cytotoxicity | 51.98 µg/mL | [1] |
| B16F10 (Murine Melanoma) | Multiple viability assays, LDH release, Caspase-3 activity | Induced oxidative stress and apoptosis; higher cytotoxicity in lysosomal activity assays | Not explicitly stated | [2] |
| HCT116 & SW620 (Colon Cancer) | MTS assay, Western Blot, In vivo mouse models | Inhibited proliferation, induced apoptosis, downregulated PI3K/AKT/mTOR pathway | In vivo: 10 mg/kg (oral, reduced tumor volume) | [3] |
| AsPC-1 & PANC-1 (Pancreatic Cancer) | MTT assay, Apoptosis analysis | Induced mitochondrial-mediated apoptosis; in vivo oral administration prevented tumor growth | Varies by cell line (e.g., 116.1 µM for PANC-1) | [4] |
| MCF-7 & MDA-MB-231 (Breast Cancer) | MTT assay, LDH leakage, Western Blot | Induced apoptosis, downregulated cyclin D1, D3, CDK-4, CDK-6; non-toxic to normal MCF-10A cells | ~50% cell viability at ~70-80 µM (estimated from graph) | [5] |
| Toxoplasma gondii (Parasite) | β-galactosidase activity assay, Plaque assay | Inhibited intracellular replication of tachyzoites | 5.66 µM (parasite); TD₅₀ (host cell): 26.4 µM | [6] |
| Streptococcus mutans (Bacteria) | Colorimetric biomass assay, Optical profilometry, RT-qPCR | Suppressed biofilm formation and acidogenicity; downregulated biofilm-related genes (gbpB, gtfC, gtfD, atpD) | MIC: 343.5 µM; 100% biofilm inhibition at 100.24 µM | [7] |
| Trypanosoma cruzi (Parasite) | MTT assay, Mitochondrial membrane potential (JC-1 dye) | Loss of mitochondrial membrane potential | 23.0 µM | [8] |
| PC12 (Rat Pheochromocytoma) | Fura-2 Ca²⁺ imaging, Whole-cell patch clamping | Inhibited ATP-induced intracellular Ca²⁺ increase | IC₅₀ for Ca²⁺ inhibition: 2.84 µM | [9] |
Here are the standardized methodologies for key experiments cited in the technical literature.
1. Cell Viability Assessment (MTT/MTS Assay) This is a standard method for quantifying cytotoxicity and cell proliferation.
2. Apoptosis Mechanism Analysis (Western Blot) This technique is used to investigate changes in apoptosis-related proteins.
3. Mitochondrial Membrane Potential (ΔΨm) Assay This assay assesses early apoptosis by detecting changes in the mitochondrial membrane.
To help visualize the core mechanisms and experimental logic, here are two diagrams based on the gathered data.
Diagram 1: A generalized experimental workflow for assessing this compound cytotoxicity, moving from initial viability screens to in-depth mechanistic studies and in vivo validation.
Diagram 2: Key signaling pathways through which this compound induces apoptosis in cancer cells, based on mechanistic studies. Two major pathways—mitochondrial-mediated and PI3K/AKT/mTOR inhibition—are highlighted.
Q1: Why might I observe inconsistent cytotoxicity results with this compound across different cell lines?
Q2: My apoptosis assay (e.g., Western Blot for caspases) shows weak signals. What could be the issue?
Q3: How does this compound affect normal cells compared to cancer cells?
For researchers, stability testing of Octyl Gallate (OG) can be approached from two main angles: evaluating its inherent stability and assessing its functional efficacy as an antioxidant in different systems. The table below summarizes core testing methodologies cited in recent research.
| Testing Focus | Methodology / Assay | Key Measured Parameters | Context & Application |
|---|---|---|---|
| Antioxidant Capacity | DPPH Radical Scavenging [1] [2] | Inhibition (%); IC50 value | Measures inherent radical scavenging ability in solution [2]. |
| ABTS Radical Scavenging [2] | Inhibition (%); TEAC (Trolox Equiv. Antioxidant Capacity) | Assesses activity against different radicals; part of antioxidant profiling [2]. | |
| FRAP & CUPRAC [2] | Absorbance change (ΔA) | Measures metal ion (Fe3+/Cu2+) reducing power [2]. | |
| Thermal Stability | Thermogravimetric Analysis (TGA) [2] | Onset degradation temperature (Tonset); Maximum degradation temperature (Tmax) | Determines suitability for high-temperature processing (e.g., polymer extrusion) [2]. |
| Partitioning & Localization | Size Distribution - Taylor Dispersion Analysis (SD-TDA) [3] | Hydrodynamic radius (Rh); Number of distinct populations | Resolves OG distribution in micellar systems (e.g., with SDS); critical for emulsion stability [3]. |
| Pseudophase Kinetic Modeling [4] | Interfacial partition coefficient | Quantifies OG affinity for oil-water interfaces in Pickering emulsions [4]. | |
| Functional Efficacy in Emulsions | Oxidative Stability of Emulsion [4] | Peroxide value; Conjugated dienes | Tracks lipid oxidation over time in OG-stabilized Pickering emulsions [4]. |
Here is a detailed methodology for a key experiment that investigates the localization and effectiveness of this compound in an emulsion system, a common challenge in formulation development.
Experiment: Determining the Partitioning of this compound in a Surfactant Micellar System using SD-TDA [3]
To help visualize the logical relationships in a typical stability assessment program for this compound, the following diagram outlines a connected experimental workflow.
This workflow shows how fundamental property tests inform application-specific stability evaluations.
Q1: What are the primary causes of batch-to-batch variability in octyl gallate, and how can it be mitigated? The main cause of variability often lies in the inconsistent purity of the starting material, gallic acid. Impurities can carry through the synthesis process and negatively impact the final product's antioxidant activity and stability [1].
To mitigate this, you should:
Q2: How can I verify the antioxidant activity and consistency of my this compound batches in my experiments? You can use established in vitro antioxidant assays to screen and compare different batches. The following table summarizes common methods used in recent studies [2]:
| Assay Type | Mechanism | Key Measurement | Application Note |
|---|---|---|---|
| DPPH | Hydrogen Atom Transfer (HAT) | Free radical scavenging activity | Simple, colorimetric; good for initial screening [2]. |
| FRAP | Single Electron Transfer (SET) | Reducing power of the antioxidant | Measures ability to reduce Fe³⁺ to Fe²⁺ [2]. |
| Lipid Peroxidation Inhibition | HAT | Ability to scavenge peroxyl radicals (ROO•) | Biologically relevant for lipid systems [2]. |
Q3: What are the key experimental design principles to follow when testing this compound to ensure reliable results? Adhering to the three core principles of experimental design is essential [3]:
Q4: Are there stability concerns I should be aware of when handling and storing this compound? Yes, like many antioxidants, OG can be susceptible to hydrolysis and photodegradation [2]. For optimal stability:
Protocol 1: Assessing Lipid Peroxidation Inhibition This assay evaluates the ability of OG to scavenge peroxyl radicals, a key mechanism for its preservative function [2].
Protocol 2: Cell-Based Anti-inflammatory Activity Verification This protocol can be used to verify the biological consistency of OG batches in modulating inflammation, based on a 2025 study [4].
The following diagram outlines a logical workflow for managing this compound quality, from raw material assessment to experimental verification, integrating the FAQs and protocols above.
Diagram 1: A workflow for ensuring this compound quality and consistency in research.
The table below summarizes effective concentrations of this compound (OG) for various cell types and experimental purposes, as reported in recent scientific literature.
| Cell Line / System | Experimental Purpose | Effective Concentration | Key Findings / Notes | Source |
|---|---|---|---|---|
| Pancreatic Cancer Cells (PANC-1, AsPC-1) | Apoptosis Induction & Anti-proliferation | ~116 - 130 μM | Induced mitochondrial apoptosis; effective in mouse xenograft models [1]. | [1] |
| Mouse Pancreatic Cancer (Panc 02) | Apoptosis Induction & Anti-proliferation | ~10 μM | Used for both in vitro and in vivo studies [1]. | [1] |
| Hepatocellular Carcinoma (HepG2) | Induction of Hepatic Steatosis | 40 μM | Increased lipid droplet accumulation; did not affect cell viability [2]. | [2] |
| Colon Cancer Cells (HCT116, SW620) | Anti-proliferation & Apoptosis | 20 - 80 μM | Inhibited proliferation and induced apoptosis in vitro; 10 mg/kg reduced tumor volume in vivo [3]. | [3] |
| Anti-Toxoplasma Activity (Host HFF cells) | Inhibition of T. gondii Growth | IC50: 5.66 μM | Selective anti-parasitic activity (TD50 for host cells: 26.4 μM) [4]. | [4] |
| Antibacterial Activity | Against Gram-positive bacteria (e.g., MRSA) | MIC: 4 - 16 μg/mL (∼14 - 57 μM) | Potent bactericidal activity; also increases bacterial cell membrane permeability [5]. | [5] |
Here are methodologies for key assays using this compound, directly adapted from the research.
This protocol is used to determine the inhibitory concentration of OG on cancer cell lines [1].
Used to confirm OG-induced programmed cell death [1].
This method assesses OG-induced lipid droplet accumulation in HepG2 cells as a model for steatosis [2].
Problem: Low Solubility or Precipitation
Problem: Inconsistent Results Between Assays
Problem: Unexpected Cytotoxicity in Control Cells
The following diagram illustrates the primary biological mechanisms of this compound action in experimental models, based on the gathered research.
Q1: What is a typical starting concentration range for OG in cell culture experiments?
Q2: Is this compound stable in cell culture medium?
Q3: Can OG be used in combination with other compounds?
The following table summarizes the method performance data for the simultaneous determination of Synthetic Phenolic Antioxidants (SPAs), including Octyl Gallate (OG), in edible oils using HPLC-UV, as reported in a validation study [1].
| Antioxidant | Abbreviation | Average Recovery (%) | Relative Standard Deviation (RSD%) | Expanded Measurement Uncertainty |
|---|---|---|---|---|
| Propyl Gallate | PG | 91.4 - 115.9 | 0.3 - 11.4 | 0.15 - 5.91 |
| This compound | OG | 91.4 - 115.9 | 0.3 - 11.4 | 0.15 - 5.91 |
| Dodecyl Gallate | DG | 91.4 - 115.9 | 0.3 - 11.4 | 0.15 - 5.91 |
| 2,4,5-Trihydroxybutyrophenone | THBP | 91.4 - 115.9 | 0.3 - 11.4 | 0.15 - 5.91 |
| tert-Butylhydroquinone | TBHQ | 91.4 - 115.9 | 0.3 - 11.4 | 0.15 - 5.91 |
| Butylated Hydroxyanisole | BHA | 91.4 - 115.9 | 0.3 - 11.4 | 0.15 - 5.91 |
| Butylated Hydroxytoluene | BHT | 91.4 - 115.9 | 0.3 - 11.4 | 0.15 - 5.91 |
This protocol is adapted from the validated method for the simultaneous determination of SPAs in edible oils using HPLC-UV [1].
Q1: What does the "expanded uncertainty" value mean for my measurement of this compound? The expanded uncertainty (e.g., 5.91 for OG in the study) is a quantifiable expression of the doubt surrounding the measurement result. It defines an interval around your measured value. For instance, if you measure 100 mg/kg of OG, the true value is highly likely to lie between (100 - 5.91) mg/kg and (100 + 5.91) mg/kg, assuming a standard level of confidence [1].
Q2: My recovery rate for this compound is outside the 91.4-115.9% range. What could be wrong? Recoveries outside the validated range indicate a potential problem with your analytical process. Troubleshoot using the following steps:
| Problem | Potential Cause | Solution |
|---|---|---|
| Poor Chromatography | Column degradation, mobile phase issues, or sample contamination. | Re-condition or replace the HPLC column. Prepare fresh mobile phase. Filter the sample extract properly. |
| Low Recovery for all SPAs | Inefficient extraction from the oil matrix. | Re-optimize the extraction solvent volume, type, and shaking time. Ensure proper phase separation. |
| High Uncertainty | Uncontrolled variability in the procedure (weighing, dilution, instrument noise). | Implement stricter control of all volumetric and weighing steps. Increase the number of replicate measurements to better quantify precision. |
The following diagram illustrates the core workflow for the analysis of synthetic phenolic antioxidants, summarizing the key stages from sample preparation to final verification.
Here is a comparison of different synthesis processes for octyl gallate, which can help researchers troubleshoot and optimize their experiments.
| Method | Catalyst | Key Reaction Conditions | Yield | Key Advantages |
|---|
| Microwave-Assisted [1] | Sodium bisulfate (NaHSO₄) | - Molar Ratio (Acid:Alcohol): 1:18
Protocol 1: Microwave-Assisted Synthesis with NaHSO₄ Catalyst [1]
Protocol 2: Traditional Synthesis with Azeotropic Distillation [3]
For troubleshooting reaction success, standard analytical methods are used.
Here are some specific issues users might encounter, with potential solutions based on the gathered data.
| Problem | Possible Cause | Suggested Solution |
|---|
| Low Yield | Incomplete esterification/reaction | - Increase molar ratio of n-octanol to gallic acid (e.g., 1:18) [1].
The following diagram outlines the general decision-making and workflow for synthesizing and troubleshooting this compound.
The table below synthesizes the key findings from a 2023 study that evaluated the potential genotoxic effects of octyl gallate in human peripheral lymphocytes across a range of concentrations (0.031 to 0.50 μg/ml) [1] [2].
| Test System | Endpoint Measured | Result | Key Findings / Notes |
|---|---|---|---|
| Chromosomal Aberrations (CA) | Structural chromosomal damage | Negative | No significant increase in chromosomal abnormalities observed [1] [2]. |
| Cytokinesis Block Micronucleus Cytome (CBMN-Cyt) | Micronucleus (MN) frequency | Negative | No significant change in MN, indicating no clastogenicity or aneugenicity [1] [2]. |
| Nuclear Bud (NBUD) frequency | Negative | No significant change [2]. | |
| Nucleoplasmic Bridge (NPB) frequency | Negative | No significant change [2]. | |
| Comet Assay | DNA strand breaks | Negative | No significant increase in DNA damage compared to the solvent control [1] [2]. |
| Sister Chromatid Exchange (SCE) | Exchange of DNA between sister chromatids | Inconclusive | Significant increase in SCE/cell ratio at medium to high concentrations (0.125-0.50 μg/ml at 24h; 0.063-0.50 μg/ml at 48h) [1] [2]. |
| Mitotic Index (MI) | Cell division activity | Inhibitory | Significant reduction at the highest concentration (0.50 μg/ml) for 24h, and at 0.125, 0.25, and 0.50 μg/ml for 48h, indicating cytostatic effects [1] [2]. |
| Replication Index (RI) | Cell cycle progression | Negative | No effect on the replication index [2]. |
| Nuclear Division Index (NDI) | Cell proliferation | Negative | No adverse effect on nuclear division [2]. |
The data in the summary table were generated using the following standardized methodologies [2]:
The core procedures for the key tests are outlined below.
The workflow below illustrates how these tests were integrated in the study.
Gallic acid esters like propyl gallate (PG) and octyl gallate (OG) are synthetic antioxidants. Their efficacy is largely determined by the length of their alkyl chain, which influences lipophilicity and their resulting location within a structured system, such as an emulsion or micelle [1].
The core polyphenolic structure shared by both compounds allows them to act as primary antioxidants by donating hydrogen atoms to neutralize free radicals, thus stopping oxidative chain reactions [1] [2]. However, their different alkyl chains lead to distinct behaviors:
This concept of how antioxidant location dictates efficacy is summarized in the diagram below.
The difference in lipophilicity directly translates to variable antioxidant performance, which can be measured through partitioning studies and antioxidant assays.
The following table summarizes key experimental findings on how these gallates behave in emulsified systems, which is critical for understanding their efficacy.
| Compound | Alkyl Chain Length | Partitioning Behavior in SDS Micelles | Interaction with Radicals |
|---|---|---|---|
| Propyl Gallate (PG) | C3 | Partial micellar binding; located at the interface/Stern layer [3]. | More accessible to hydrophilic radicals; may be less accessible to lipophilic radicals within micelles [3]. |
| This compound (OG) | C8 | Fully incorporates into micelles; penetrates deeper into the palisade layer [3]. | Better access to lipophilic radicals inside micelles; less accessible to hydrophilic radicals [3]. |
A 2025 study using Size Distribution-Taylor Dispersion Analysis (SD-TDA) clearly demonstrated this distinction: gallic acid remained in the aqueous phase, while This compound fully co-micellized with SDS [3]. Propyl gallate showed an intermediate behavior with only partial micellar binding [3].
Research using Electron Spin Resonance (ESR) to measure interactions with specific radicals reveals how location affects function:
To replicate studies comparing antioxidant efficacy, here are common methodologies. The workflow for a typical evaluation using the SD-TDA method is illustrated below.
Key Experimental Details:
Partitioning Studies via SD-TDA: This method measures the hydrodynamic radius ((R_h)) of particles in solution. An increase in the (R_h) of SDS micelles upon addition of an antioxidant indicates incorporation and comicellization [3].
Radical Scavenging Assays:
When selecting between PG and OG, consider these factors derived from experimental data:
The table below summarizes the core characteristics and experimental data for a direct comparison.
| Feature | This compound | Nimodipine |
|---|---|---|
| Compound Type | Simple phenolic compound, alkyl ester of gallic acid [1] [2] | Dihydropyridine calcium channel blocker [3] [4] |
| Primary Medical/Research Status | Research compound; food antioxidant (E311) [2] [5] [6] | FDA-approved pharmaceutical [3] [4] |
| Primary Indication/Use | • Antioxidant in food, cosmetics [2] • Under investigation for anti-cancer properties [5] | • Improvement of neurological outcome after subarachnoid hemorrhage (SAH) [3] [4] | | Mechanism of Calcium Channel Blockade | Multi-target: Inhibits P2X receptor-mediated Ca²⁺ influx, P2Y receptor-induced Ca²⁺ release from stores, and secondary activation of voltage-gated Ca²⁺ channels [1] [7]. | Selective antagonist of L-type voltage-gated calcium channels (Cav1.2); stabilizes channels in their inactive conformation [3] [4]. | | Key Experimental Model | Rat PC12 (pheochromocytoma) cells [1] [7] | Human clinical trials; various animal and cell models [3] [8] | | Potency (IC₅₀ / EC₅₀) | IC₅₀ = 2.84 µM for inhibiting ATP-induced [Ca²⁺]ᵢ increase in PC12 cells [1] [7]. | Not typically expressed as IC₅₀ in clinical use. Therapeutic oral dose is 60 mg every 4 hours for SAH [3]. | | Key Supporting Experimental Data | • Inhibited ATP-induced currents (patch-clamp) [1]. • Inhibited Ca²⁺ increase from intracellular stores (thapsigargin experiment) [1]. • Inhibited KCl-induced [Ca²⁺]ᵢ increase [1]. | • Reduces incidence and severity of ischemic deficits post-SAH [3]. • Prevents calcium-dependent smooth muscle contraction [4]. |
For researchers seeking to replicate or build upon these findings, here is a summary of the key experimental protocols.
The primary data for this compound's calcium-blocking activity comes from a 2010 study using PC12 cells [1] [7].
Nimodipine's mechanisms and effects are well-established through extensive clinical and preclinical research [3] [4].
The diagram below illustrates the distinct pathways through which this compound and nimodipine exert their effects on calcium signaling.
The table below summarizes the core experimental data for Octyl Gallate and a reference compound, Estradiol Benzoate, from a screening study of marine natural products [1].
| Compound | Anti-T. gondii Activity (IC₅₀) | Cytotoxicity (TD₅₀) | Therapeutic Index (TI) | Key Mechanistic Findings |
|---|---|---|---|---|
| This compound | 5.66 ± 0.35 µM | 26.4 ± 0.98 µM | ~4.7 | Inhibited intracellular tachyzoite replication; did not significantly halt the parasite cell cycle [1]. |
| Estradiol Benzoate | 4.41 ± 0.94 µM | 34.11 ± 2.86 µM | ~7.7 | Inhibited intracellular tachyzoite replication; halted parasite cell cycle progression from G1 to S phase [1]. |
| Pyrimethamine (Ref. Drug) | Used as a positive control in the study [1]. |
To ensure clarity and reproducibility, here are the methodologies used in the key study that generated the data above [1].
The following diagram illustrates the experimental workflow used to elucidate the mechanism of action for this compound, based on the described protocols.
| Antioxidant | Type | Key Safety Findings | Key Efficacy Findings | Experimental Evidence |
|---|
| Octyl Gallate (OG) | Synthetic | - Approved by FDA (100 mg/kg in oils) [1].
For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.
This protocol evaluates an antioxidant's ability to scavenge the toxic compound acrolein, a key strength of OG [1].
This method tests the intrinsic antibacterial properties of OG and its reaction products [1].
This protocol investigates immune-modulatory effects, a noted concern for TBHQ [4].
The following diagram illustrates the key mechanistic pathways for the antioxidants discussed, highlighting their biological interactions and potential side effects.
The following table summarizes the core characteristics of this compound in comparison with general classes of conventional antibiotics.
| Feature | This compound (OG) | Conventional Antibiotics (Generalized) |
|---|---|---|
| Chemical Nature | Alkyl ester of gallic acid (phenolic compound) [1] [2]. | Diverse; include β-lactams, tetracyclines, macrolides, quinolones, etc. [3] [4]. |
| Primary Source | Semi-synthetic (derived from natural gallic acid) [2]. | Natural (e.g., penicillin), semi-synthetic, and fully synthetic [3]. |
| Spectrum of Activity | Narrow spectrum, potent against Gram-positive bacteria; limited activity against Gram-negative bacteria [1] [5] [6]. | Range from narrow (e.g., penicillin G) to broad-spectrum (e.g., tetracyclines, fluoroquinolones) [3] [4]. |
| Key Antibacterial Mechanism | Multi-faceted: Increases cell membrane permeability; induces oxidative stress via ROS generation; has anti-biofilm activity [1] [7] [2]. | Target-specific: Inhibit cell wall synthesis (β-lactams), protein synthesis (tetracyclines, macrolides), nucleic acid synthesis (quinolones), or metabolic pathways (sulfonamides) [3]. |
| Activity Against Resistant Pathogens | Potent activity against multi-drug-resistant MRSA (MIC 4-16 µg/mL); can synergize with conventional antibiotics to restore efficacy [1] [5] [8]. | Specific classes developed to target resistant strains (e.g., later-generation cephalosporins, glycopeptides for MRSA), but resistance often emerges [3] [4]. |
| Resistance Potential | Proposed to have low resistance potential due to membrane-targeting and multi-component mechanism [7] [9]. | Varies, but a major global concern. Resistance (e.g., enzyme inactivation, target modification, efflux pumps) develops rapidly for many classes [3] [10] [9]. |
| Anti-Biofilm Activity | Strong. Disrupts biofilm formation and eradicates mature biofilms by inhibiting extracellular matrix synthesis and quorum sensing [1] [7] [2]. | Generally poor. Biofilms confer high-level resistance to most conventional antibiotics [7] [2]. |
The table below provides quantitative data on the antibacterial efficacy of this compound against a panel of bacterial pathogens, highlighting its Gram-positive selectivity [1] [5].
| Bacterial Strain / Description | OG MIC (µg/mL) | OG MBC (µg/mL) |
|---|---|---|
| Gram-Positive Bacteria | ||
| Staphylococcus aureus (HA-MRSA, CA-MRSA, LA-MRSA, MSSA) | 4 - 16 | 8 - 32 |
| Staphylococcus epidermidis | 8 | 16 |
| Streptococcus pyogenes | 8 | 16 |
| Bacillus subtilis | 8 | 8 |
| Listeria monocytogenes | Not Specified | ~3 log reduction at 2xMIC in 2h [7] |
| Gram-Negative Bacteria | ||
| Escherichia coli | >128 | >128 |
| Acinetobacter baumannii | 64 | >64 |
| Klebsiella pneumoniae | >128 | >128 |
| Pseudomonas aeruginosa | >128 | >128 |
| Shewanella putrefaciens | Not Specified | ~4 log reduction at 2xMIC in 2h [7] |
Abbreviations: MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MRSA: Methicillin-Resistant S. aureus.
This compound's activity stems from a combination of mechanisms, which is a key differentiator from many single-target conventional drugs. The diagram below illustrates this multi-faceted action.
To evaluate the properties of this compound, researchers employ a standard set of microbiological and biochemical assays. The workflow below outlines a typical experimental process.
Descriptions of Key Methodologies:
This compound represents a promising candidate for addressing the antibiotic resistance crisis, particularly for difficult-to-treat Gram-positive infections like MRSA and biofilm-associated infections. Its ability to synergize with conventional antibiotics could be leveraged to revive the efficacy of existing drugs [1] [2]. The dual mechanism of action, targeting both the membrane and inducing oxidative stress, aligns with modern strategies to develop compounds with a low resistance potential [9].
Future research should focus on:
Irritant